molecular formula C8H15BrO2 B129745 ETHYL alpha-BROMODIETHYLACETATE CAS No. 6937-28-6

ETHYL alpha-BROMODIETHYLACETATE

Cat. No.: B129745
CAS No.: 6937-28-6
M. Wt: 223.11 g/mol
InChI Key: YIFZOOLBLJRSBG-UHFFFAOYSA-N
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Description

ETHYL alpha-BROMODIETHYLACETATE, also known as this compound, is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-4-8(9,5-2)7(10)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFZOOLBLJRSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285419
Record name ETHYL alpha-BROMODIETHYLACETATE
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6937-28-6
Record name 6937-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41719
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL alpha-BROMODIETHYLACETATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ETHYL alpha-BROMODIETHYLACETATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for ETHYL alpha-BROMODIETHYLACETATE, a potentially valuable building block in organic synthesis and drug development. The synthesis is presented as a three-step process, commencing with the formation of diethylacetic acid, followed by its alpha-bromination, and culminating in the esterification to the target molecule. This document details the experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Synthesis of Diethylacetic Acid (2-Ethylbutanoic Acid): This initial step involves the creation of the carbon skeleton of the target molecule. A common and effective method for this transformation is the carboxylation of a Grignard reagent derived from 3-bromopentane.

  • Alpha-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction: The synthesized diethylacetic acid is then subjected to alpha-bromination using the Hell-Volhard-Zelinsky reaction. This classic method introduces a bromine atom at the carbon alpha to the carboxylic acid group, a key functionalization for further synthetic manipulations. The reaction is typically carried out using bromine and a phosphorus catalyst, such as red phosphorus or phosphorus tribromide.

  • Esterification: The final step involves the conversion of the resulting alpha-bromodiethylacetic acid to its ethyl ester. This can be achieved through a Fischer esterification with ethanol in the presence of an acid catalyst. Alternatively, a one-pot approach where the HVZ reaction is quenched with ethanol can directly yield the desired ester.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis of this compound.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Reported Yield (%)
Diethylacetic Acid2-Ethylbutanoic acidC₆H₁₂O₂116.161940.922~80-90 (Grignard)
α-Bromodiethylacetic Acid2-Bromo-2-ethylbutanoic acidC₆H₁₁BrO₂195.05Not readily availableNot available~85 (HVZ)
ETHYL α-BROMODIETHYLACETATE Ethyl 2-bromo-2-ethylbutanoate C₈H₁₅BrO₂ 223.11 198.7 at 760 mmHg 1.258 ~70-85 (Esterification)

Experimental Protocols

Step 1: Synthesis of Diethylacetic Acid (2-Ethylbutanoic Acid)

This protocol is based on the Grignard carboxylation method.

Materials:

  • 3-Bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid carbon dioxide)

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

  • Standard reflux and distillation apparatus

Procedure:

  • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a solution of 3-bromopentane in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and slowly add crushed dry ice.

  • Once the addition of dry ice is complete, allow the mixture to warm to room temperature.

  • Quench the reaction by slowly adding dilute hydrochloric acid until the aqueous layer is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation, and purify the resulting diethylacetic acid by vacuum distillation.

Step 2 & 3: One-Pot Alpha-Bromination and Esterification

This protocol combines the Hell-Volhard-Zelinsky reaction and subsequent esterification in a single pot.[1]

Materials:

  • Diethylacetic acid (from Step 1)

  • Red phosphorus

  • Bromine

  • Absolute ethanol

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Standard reflux and distillation apparatus

Procedure:

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet tube leading to a trap, place the diethylacetic acid and a catalytic amount of red phosphorus.

  • Heat the mixture in an oil bath.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be trapped.

  • After the addition of bromine is complete, continue to reflux the mixture until the evolution of HBr ceases and the color of the reaction mixture fades.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add absolute ethanol to the flask. This will quench the reaction and initiate the esterification.

  • Reflux the mixture for 2-3 hours to drive the esterification to completion.

  • After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis Pathway Workflow

Synthesis_Pathway cluster_step1 Step 1: Grignard Carboxylation cluster_step2 Step 2: Hell-Volhard-Zelinsky Reaction cluster_step3 Step 3: Esterification 3-Bromopentane 3-Bromopentane Grignard Reagent Grignard Reagent 3-Bromopentane->Grignard Reagent Mg, Et2O Diethylacetic_Acid Diethylacetic_Acid Grignard Reagent->Diethylacetic_Acid 1. CO2 (Dry Ice) 2. H3O+ alpha-Bromodiethylacetyl_Bromide alpha-Bromodiethylacetyl_Bromide Diethylacetic_Acid->alpha-Bromodiethylacetyl_Bromide Br2, P(cat.) ETHYL_alpha-BROMODIETHYLACETATE ETHYL_alpha-BROMODIETHYLACETATE alpha-Bromodiethylacetyl_Bromide->ETHYL_alpha-BROMODIETHYLACETATE Ethanol

Caption: Overall synthesis workflow for this compound.

Logical Relationship of Key Reactions

Reaction_Logic Start Starting Material: 3-Bromopentane Grignard Formation of Grignard Reagent Start->Grignard Carboxylation Carboxylation with CO2 Grignard->Carboxylation Intermediate1 Intermediate: Diethylacetic Acid Carboxylation->Intermediate1 HVZ Hell-Volhard-Zelinsky Bromination Intermediate1->HVZ Intermediate2 Intermediate: alpha-Bromodiethylacetyl Bromide HVZ->Intermediate2 Esterification Esterification with Ethanol Intermediate2->Esterification FinalProduct Final Product: This compound Esterification->FinalProduct

Caption: Logical flow of the key chemical transformations.

References

An In-depth Technical Guide to Ethyl α-Bromodiethylacetate (CAS: 6937-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl α-bromodiethylacetate, with the CAS number 6937-28-6, is a valuable α-bromo ester utilized as a key reagent in organic synthesis. Its structure, featuring a quaternary α-carbon with a bromine atom, makes it a sterically hindered electrophile and a precursor for the formation of corresponding organometallic reagents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its primary application in the Reformatsky reaction for the formation of β-hydroxy esters. Safety and handling information, along with spectroscopic data of analogous compounds, are also presented to facilitate its effective and safe use in a laboratory setting.

Chemical and Physical Properties

Ethyl α-bromodiethylacetate is a colorless to pale yellow liquid. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

PropertyValueReference
CAS Number 6937-28-6General Knowledge
Molecular Formula C₈H₁₅BrO₂General Knowledge
Molecular Weight 223.11 g/mol General Knowledge
Appearance Colorless to pale yellow liquid[1]
Boiling Point 198.7 °C at 760 mmHg[2]
Density 1.258 g/cm³[2]
Refractive Index 1.460[2]
Flash Point 82.4 °C[2]

Table 2: Spectroscopic Data (of Analogous Compounds)

Spectroscopic Data (Ethyl 2-bromobutyrate)
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 4.24 (q, J=7.1 Hz, 2H), 4.18 (t, J=7.5 Hz, 1H), 2.10-1.95 (m, 2H), 1.31 (t, J=7.1 Hz, 3H), 1.06 (t, J=7.4 Hz, 3H)[3]
¹³C NMR (CDCl₃) δ (ppm): 170.1, 61.9, 47.9, 27.8, 13.9, 11.8[4]
IR (ATR-Neat) ν (cm⁻¹): 2979, 2939, 1735 (C=O), 1265, 1169, 1025[3]
Mass Spectrum (GC-MS) m/z: 121, 123 ([M-C₂H₅O]⁺), 167, 169 ([M-C₂H₅]⁺), 194, 196 ([M]⁺)[3]

Synthesis of Ethyl α-Bromodiethylacetate

The most probable synthetic route to ethyl α-bromodiethylacetate is a two-step process involving the synthesis of the precursor 2-ethylbutanoic acid, followed by its α-bromination and esterification via the Hell-Volhard-Zelinsky reaction.

Synthesis of 2-Ethylbutanoic Acid

There are several established methods for the synthesis of 2-ethylbutanoic acid.[5][6] One common laboratory-scale method is the malonic ester synthesis.

Experimental Protocol: Malonic Ester Synthesis of 2-Ethylbutanoic Acid

  • Sodium Ethoxide Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere.

  • Enolate Formation: To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise with stirring.

  • First Alkylation: Add ethyl bromide or ethyl iodide (1.05 eq) dropwise to the stirred solution and reflux the mixture until the reaction is complete (monitored by TLC).

  • Second Alkylation: Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of ethyl bromide or ethyl iodide. Reflux the mixture until the dialkylation is complete.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is hydrolyzed by adding a solution of sodium hydroxide and heating. Subsequently, the solution is acidified with a strong acid (e.g., HCl) and heated to effect decarboxylation, yielding 2-ethylbutanoic acid.

  • Purification: The product is extracted with an organic solvent, dried over anhydrous magnesium sulfate, and purified by distillation.

Synthesis_of_2_Ethylbutanoic_Acid diethyl_malonate Diethyl Malonate enolate1 Malonic Ester Enolate diethyl_malonate->enolate1 1. NaOEt, EtOH ethyl_diethylmalonate Diethyl Ethylmalonate enolate1->ethyl_diethylmalonate 2. EtBr enolate2 Ethylmalonic Ester Enolate ethyl_diethylmalonate->enolate2 3. NaOEt, EtOH diethyl_diethylmalonate Diethyl Diethylmalonate enolate2->diethyl_diethylmalonate 4. EtBr two_ethylbutanoic_acid 2-Ethylbutanoic Acid diethyl_diethylmalonate->two_ethylbutanoic_acid 5. NaOH, H₂O, Δ 6. H₃O⁺, Δ (-CO₂)

Caption: Malonic ester synthesis of 2-ethylbutanoic acid.

Hell-Volhard-Zelinsky Bromination and Esterification

The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids. The reaction proceeds via an acyl bromide intermediate, which can then be directly esterified by quenching with ethanol.[7][8][9]

Experimental Protocol: Synthesis of Ethyl α-Bromodiethylacetate

  • Acyl Bromide Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-ethylbutanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Bromination: Heat the mixture and add bromine (Br₂) (1.1 eq) dropwise. The reaction is typically exothermic. After the addition is complete, reflux the mixture until the evolution of HBr gas ceases.

  • Esterification: Cool the reaction mixture in an ice bath and slowly add absolute ethanol (excess). This will react with the intermediate α-bromo acyl bromide to form the desired ethyl ester.

  • Work-up and Purification: The reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with a dilute solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

HVZ_Reaction two_ethylbutanoic_acid 2-Ethylbutanoic Acid acyl_bromide 2-Ethylbutanoyl Bromide two_ethylbutanoic_acid->acyl_bromide PBr₃ (cat.) enol Enol Intermediate acyl_bromide->enol Tautomerization alpha_bromo_acyl_bromide 2-Bromo-2-ethylbutanoyl Bromide enol->alpha_bromo_acyl_bromide Br₂ final_product Ethyl α-Bromodiethylacetate alpha_bromo_acyl_bromide->final_product EtOH

Caption: Hell-Volhard-Zelinsky synthesis of Ethyl α-Bromodiethylacetate.

Chemical Reactivity and Applications

The primary utility of ethyl α-bromodiethylacetate in organic synthesis is as a precursor in the Reformatsky reaction.[10][11][12]

The Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form a β-hydroxy ester. The sterically hindered nature of ethyl α-bromodiethylacetate makes it a suitable substrate for reactions with a variety of carbonyl compounds.

Experimental Protocol: Reformatsky Reaction

  • Activation of Zinc: In a flame-dried flask under an inert atmosphere, add zinc dust and a crystal of iodine. Gently heat the flask until the purple color of iodine disappears, indicating the activation of zinc.

  • Formation of the Organozinc Reagent: Add a solution of ethyl α-bromodiethylacetate (1.0 eq) in a dry solvent (e.g., THF or toluene) to the activated zinc. The reaction is often initiated by gentle heating.

  • Reaction with Carbonyl Compound: To the freshly prepared organozinc reagent, add a solution of the aldehyde or ketone (1.0 eq) in the same dry solvent, typically at room temperature or with gentle heating.

  • Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Purification: The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting β-hydroxy ester can be purified by column chromatography or distillation.

Reformatsky_Reaction alpha_bromoester Ethyl α-Bromodiethylacetate organozinc Reformatsky Reagent (Organozinc Enolate) alpha_bromoester->organozinc 1. Zn, THF zinc Zn intermediate Zinc Alkoxide Intermediate organozinc->intermediate 2. Carbonyl Compound carbonyl Aldehyde or Ketone product β-Hydroxy Ester intermediate->product 3. H₃O⁺ workup

Caption: The Reformatsky reaction workflow.

Safety and Handling

Ethyl α-bromodiethylacetate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: Safety Information

Hazard StatementPrecautionary Statement
Causes severe skin burns and eye damage.Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.
Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

Ethyl α-bromodiethylacetate is a valuable synthetic intermediate, primarily utilized in the Reformatsky reaction for the construction of carbon-carbon bonds and the synthesis of β-hydroxy esters. While direct, detailed synthetic and spectroscopic data are not widely published, its preparation can be reliably achieved through the Hell-Volhard-Zelinsky reaction of 2-ethylbutanoic acid, and its properties can be inferred from closely related analogs. Proper safety precautions are essential when handling this corrosive and irritant compound. This guide provides the necessary information for its synthesis, characterization, and application in a research and development setting.

References

An In-depth Technical Guide to ETHYL alpha-BROMODIETHYLACETATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of ETHYL alpha-BROMODIETHYLACETATE, systematically identified as ethyl 2-bromo-2-ethylbutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It includes a compilation of known physicochemical data, a detailed, plausible experimental protocol for its synthesis, and a discussion of its general reactivity. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is presented for reference. All quantitative data is summarized in structured tables, and key processes are visualized using logical diagrams.

Physicochemical Properties

This compound is a halogenated ester with potential applications as a building block in organic synthesis. The following table summarizes its key physical and chemical properties.

PropertyValueSource/Notes
IUPAC Name ethyl 2-bromo-2-ethylbutanoate
Synonyms This compound, Ethyl 2-bromo-2-ethylbutyrate
CAS Number 6937-28-6
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Colorless liquid (predicted)
Boiling Point 198.7 °C at 760 mmHg[1]
Density 1.258 g/cm³[1]
Refractive Index 1.460[1]
Flash Point 82.4 °C[1]
Solubility Insoluble in water; Soluble in common organic solvents like ethanol and ether (predicted).

Synthesis and Experimental Protocols

Synthetic Pathway Overview

The synthesis begins with the α-bromination of 2-ethylbutanoic acid using bromine and a phosphorus trihalide catalyst (Hell-Volhard-Zelinsky reaction) to yield 2-bromo-2-ethylbutanoic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to produce the final product, ethyl 2-bromo-2-ethylbutanoate.

Synthesis_Pathway Synthetic Pathway for Ethyl 2-bromo-2-ethylbutanoate cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Fischer Esterification 2-Ethylbutanoic_Acid 2-Ethylbutanoic Acid Reagents_1 Br₂, PBr₃ (cat.) 2-Ethylbutanoic_Acid->Reagents_1 2-Bromo-2-ethylbutanoic_Acid 2-Bromo-2-ethylbutanoic Acid Reagents_1->2-Bromo-2-ethylbutanoic_Acid Ethanol Ethanol 2-Bromo-2-ethylbutanoic_Acid->Ethanol Reagents_2 H₂SO₄ (cat.), Heat Ethanol->Reagents_2 Product Ethyl 2-bromo-2-ethylbutanoate Reagents_2->Product

Caption: Proposed two-step synthesis of Ethyl 2-bromo-2-ethylbutanoate.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-2-ethylbutanoic Acid (Hell-Volhard-Zelinsky Reaction) [2][3][4][5]

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. The apparatus should be dried and assembled under a fume hood.

  • Reaction Initiation: To the flask, add 2-ethylbutanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Bromination: Heat the mixture gently. Slowly add bromine (Br₂) from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition of bromine is complete, continue to reflux the mixture until the reddish-brown color of bromine disappears, indicating the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the intermediate acyl bromide to the carboxylic acid.

  • Purification: The crude 2-bromo-2-ethylbutanoic acid can be purified by extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing the organic layer with water and brine, drying over anhydrous sodium sulfate, and removing the solvent under reduced pressure.

Step 2: Synthesis of Ethyl 2-bromo-2-ethylbutanoate (Fischer Esterification)

  • Esterification Setup: In a round-bottom flask equipped with a reflux condenser, combine the crude 2-bromo-2-ethylbutanoic acid from Step 1 and an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours to drive the esterification to completion.

  • Neutralization and Extraction: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed by rotary evaporation. The final product, ethyl 2-bromo-2-ethylbutanoate, can be purified by vacuum distillation.

Chemical Reactivity

This compound, as an α-bromo ester, is expected to exhibit reactivity characteristic of this class of compounds. The presence of the bromine atom at the α-position to the carbonyl group makes this position susceptible to nucleophilic substitution.

General Reactivity: The Reformatsky Reaction

A key reaction of α-bromo esters is the Reformatsky reaction, where they react with an aldehyde or ketone in the presence of zinc metal to form β-hydroxy esters.[6][7] This reaction is a valuable tool for carbon-carbon bond formation.

Reformatsky_Reaction General Reactivity: The Reformatsky Reaction alpha-Bromo_Ester Ethyl 2-bromo-2-ethylbutanoate Organozinc_Intermediate Organozinc Intermediate alpha-Bromo_Ester->Organozinc_Intermediate + Zn Zinc Zinc (Zn) Adduct Intermediate Adduct Organozinc_Intermediate->Adduct + Carbonyl Compound Carbonyl_Compound Aldehyde or Ketone beta-Hydroxy_Ester β-Hydroxy Ester Adduct->beta-Hydroxy_Ester + H₃O⁺ (Work-up) Workup Acidic Work-up

Caption: The Reformatsky reaction of an α-bromo ester.

Spectroscopic Data (Reference)

  • ¹H NMR: For a related compound, ethyl 2-bromoisobutyrate, the proton NMR spectrum would show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm) and a singlet for the methyl groups at the α-position.[8] For ethyl 2-bromo-2-ethylbutanoate, one would expect to see signals corresponding to the two ethyl groups, likely with some diastereotopic effects.

  • ¹³C NMR: The carbon spectrum would show a peak for the carbonyl carbon around 170 ppm, a peak for the carbon bearing the bromine atom, and peaks for the carbons of the ethyl groups.

  • IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the C=O stretch of the ester group around 1730-1750 cm⁻¹.[9][10][11][12]

  • Mass Spectrometry: The mass spectrum would likely show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). Fragmentation would likely involve the loss of the ethoxy group and the bromine atom.[11][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for ethyl 2-bromo-2-ethylbutanoate is not widely available. However, based on the SDS for similar α-bromo esters, the following precautions should be taken:[14][15][16][17]

  • General Hazards: Assumed to be a combustible liquid. May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. Lachrymatory (tear-inducing) effects are possible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding any biological activity or involvement in signaling pathways for this compound. Its primary utility is likely as a synthetic intermediate in the preparation of more complex molecules that may have biological relevance.

Conclusion

This compound (ethyl 2-bromo-2-ethylbutanoate) is a halogenated ester with defined physicochemical properties that make it a useful, albeit not extensively studied, reagent in organic synthesis. This guide provides a foundational understanding of this compound, including a plausible and detailed synthetic protocol. While specific experimental and biological data are sparse, the information compiled herein, drawn from established chemical principles and data from related compounds, offers a valuable resource for researchers. Further investigation into the reactivity and potential applications of this compound is warranted.

References

An In-depth Technical Guide to Ethyl 2-bromo-2-ethylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-bromo-2-ethylbutanoate, a key reagent in organic synthesis. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Chemical Identity

IUPAC Name: Ethyl 2-bromo-2-ethylbutanoate

Synonyms:

  • ETHYL alpha-BROMODIETHYLACETATE

  • Butanoic acid, 2-bromo-2-ethyl-, ethyl ester[1][2]

  • 2-Bromo-2-ethylbutyric Acid Ethyl Ester[1][2]

  • Ethyl 2-bromo-2-ethylbutyrate[1][2]

Physicochemical Properties

A summary of the key quantitative data for Ethyl 2-bromo-2-ethylbutanoate is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Solid[1][2]
Assay ≥98.0%[1][2]
Density 1.258 g/cm³[1][2]
Boiling Point 198.7 °C at 760 mmHg[1][2]
Flash Point 82.4 °C[1][2]
Refractive Index 1.46[1][2]

Synthesis of Ethyl 2-bromo-2-ethylbutanoate

The most common method for the preparation of Ethyl 2-bromo-2-ethylbutanoate is through the Fischer esterification of 2-bromo-2-ethylbutanoic acid with ethanol in the presence of an acid catalyst. This reaction is a reversible process that can be driven to completion by using an excess of the alcohol or by removing water as it is formed.

Experimental Protocol: Fischer Esterification

This protocol is based on established Fischer esterification procedures for similar α-bromo esters.

Materials:

  • 2-bromo-2-ethylbutanoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Toluene (optional, for azeotropic removal of water)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-bromo-2-ethylbutanoic acid (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents). The ethanol often serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.3 equivalents). The addition of acid is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically refluxed for several hours (e.g., 2-6 hours) to reach equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC or after a predetermined time), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with:

    • Water

    • Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid). Be cautious as CO₂ evolution may cause pressure buildup.

    • Saturated brine solution (to aid in the separation of the organic and aqueous layers).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator to yield the crude ethyl 2-bromo-2-ethylbutanoate.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation.

Synthesis Pathway Diagram

The following diagram illustrates the Fischer esterification of 2-bromo-2-ethylbutanoic acid with ethanol.

Fischer_Esterification Reactant1 2-bromo-2-ethylbutanoic acid Process Esterification (Reflux) Reactant1->Process Reactant2 Ethanol Reactant2->Process Catalyst H₂SO₄ (catalyst) Catalyst->Process Product1 Ethyl 2-bromo-2-ethylbutanoate Process->Product1 Product2 Water Process->Product2

Caption: Fischer esterification of 2-bromo-2-ethylbutanoic acid.

References

ETHYL α-BROMODIETHYLACETATE: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl α-bromodiethylacetate, also known as ethyl 2-bromo-2-ethylbutanoate (CAS No. 6937-28-6), is a halogenated ester of significant interest in organic synthesis.[1][2][3] Its utility as a building block in the creation of more complex molecules necessitates a thorough understanding of its stability and appropriate handling procedures to ensure the integrity of experimental outcomes and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl α-bromodiethylacetate, based on available data for the compound and related α-bromo esters.

Chemical Properties

PropertyValueSource
CAS Number 6937-28-6[2]
Molecular Formula C8H15BrO2[2]
Molecular Weight 223.11 g/mol [2][4]
Boiling Point 198.7°C at 760 mmHg[3]
Flash Point 82.4°C[3]
Density 1.258 g/cm³[3]

Stability Profile

The primary degradation pathway for ethyl α-bromodiethylacetate is anticipated to be hydrolysis.[5] Due to the presence of both an ester functional group and a carbon-bromine bond, the molecule has two main sites susceptible to hydrolytic cleavage. Under aqueous conditions, the ester linkage can hydrolyze to yield 2-bromo-2-ethylbutanoic acid and ethanol. Concurrently, the carbon-bromine bond can undergo nucleophilic substitution by water or hydroxide ions to form ethyl 2-hydroxy-2-ethylbutanoate.

Thermal decomposition of similar bromo-compounds is known to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr).[5]

Recommended Storage Conditions

To maintain the quality and integrity of ethyl α-bromodiethylacetate, the following storage conditions are recommended based on supplier information and the general properties of α-bromo esters:

ParameterRecommendationRationale
Temperature Store at 4°C or in a cool, dry place.To minimize the rate of potential decomposition reactions, including hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent degradation from atmospheric moisture and oxygen.
Container Keep in a tightly sealed container.[5]To prevent ingress of moisture and other atmospheric contaminants.
Light Store in a dark place or in an amber-colored container.While specific photosensitivity data is unavailable, it is good practice to protect from light to prevent potential photolytic decomposition.
Ventilation Store in a well-ventilated area.[5]To safely dissipate any potential vapors.

Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous and potentially hazardous reactions:

  • Strong Oxidizing Agents: Can lead to vigorous and exothermic reactions.[5]

  • Strong Acids: Can catalyze hydrolysis of the ester group.[5]

  • Strong Bases: Can readily promote hydrolysis of the ester and nucleophilic substitution of the bromine atom.[5]

  • Strong Reducing Agents: May react with the carbon-bromine bond.[5]

Experimental Protocols

Detailed experimental protocols for the stability testing of ethyl α-bromodiethylacetate are not currently available in the public domain. However, a general approach to assessing the stability of a compound like this would involve:

  • Forced Degradation Studies: Exposing the compound to a range of stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and pathways.

  • Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and the formation of any degradation products over an extended period.

  • Analytical Methodology: Utilizing analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) to separate, identify, and quantify the parent compound and any degradants.

Visualizing Potential Degradation

The primary anticipated degradation pathway for ethyl α-bromodiethylacetate is hydrolysis. The following diagram illustrates this process.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis (H2O) Ethyl_alpha_Bromodiethylacetate Ethyl α-bromodiethylacetate (C8H15BrO2) Acid_Product 2-Bromo-2-ethylbutanoic Acid Ethyl_alpha_Bromodiethylacetate->Acid_Product Ester Hydrolysis Alcohol_Product Ethanol Ethyl_alpha_Bromodiethylacetate->Alcohol_Product Ester Hydrolysis

Caption: Potential hydrolysis pathway of Ethyl α-bromodiethylacetate.

References

Spectroscopic Profile of Ethyl α-Bromodiethylacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl α-Bromodiethylacetate (CAS No. 6937-28-6), a valuable reagent in organic synthesis. Due to the limited availability of published experimental data for this specific compound, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and analysis of structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl α-Bromodiethylacetate. These values are calculated based on the analysis of similar chemical structures and functional groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.25Quartet (q)2H-O-CH₂ -CH₃
~2.10 - 2.30Multiplet (m)4H-C(Br)(CH₂ -CH₃)₂
~1.30Triplet (t)3H-O-CH₂-CH₃
~1.05Triplet (t)6H-C(Br)(CH₂-CH₃ )₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~168C =O (Ester)
~62-O-CH₂ -CH₃
~60-C (Br)(CH₂-CH₃)₂
~28-C(Br)(CH₂ -CH₃)₂
~14-O-CH₂-CH₃
~11-C(Br)(CH₂-CH₃ )₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~2970 - 2880StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1250 - 1150StrongC-O stretch (ester)
~650Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zIon
223/225[M]⁺ (Molecular ion with Br isotopes)
177/179[M - C₂H₅]⁺
145[M - Br]⁺
117[M - Br - C₂H₄]⁺
88[C₄H₅O₂]⁺
57[C₄H₉]⁺
29[C₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A solution of Ethyl α-Bromodiethylacetate is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency. Standard pulse sequences are used to acquire the spectra. Proton-decoupled ¹³C NMR is typically performed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample like Ethyl α-Bromodiethylacetate, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3][4]

  • Data Acquisition : A background spectrum of the clean salt plates is recorded. The prepared sample is then placed in the instrument's sample holder, and the infrared spectrum is recorded.

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities. For direct infusion, a dilute solution of the compound in a volatile solvent is injected at a constant flow rate.

  • Ionization : Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of Ethyl α-Bromodiethylacetate.

structure Chemical Structure of Ethyl α-Bromodiethylacetate C1 CH3 C2 CH2 C1->C2 O1 O C2->O1 C3 C=O O1->C3 C4 C C3->C4 Br Br C4->Br C5 CH2 C4->C5 C7 CH2 C4->C7 C6 CH3 C5->C6 C8 CH3 C7->C8

Caption: Chemical Structure of Ethyl α-Bromodiethylacetate.

workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Ethyl α-Bromodiethylacetate NMR NMR (1H, 13C) Sample->NMR IR IR Sample->IR MS MS Sample->MS NMR_Data Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumber) IR->IR_Data MS_Data Mass-to-Charge Ratio (m/z), Fragmentation MS->MS_Data Report Technical Guide NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: General workflow for spectroscopic analysis.

References

ETHYL alpha-BROMODIETHYLACETATE: A Technical Guide to the Mechanism of Action in Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl α-bromodiethylacetate (α-bromo-2-ethylbutanoate) is a sterically hindered α-halo ester that serves as a valuable reagent in organic synthesis for the introduction of the 1-ethoxycarbonyl-1-ethylpropyl group. Its primary utility lies in its function as an electrophile in alkylation reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The core mechanism of action proceeds via a bimolecular nucleophilic substitution (SN2) pathway. This technical guide provides an in-depth analysis of this mechanism, details common applications such as the alkylation of enolates, presents a representative experimental protocol, and outlines the factors governing reaction outcomes.

Core Mechanism of Action: The SN2 Pathway

The principal mechanism by which ethyl α-bromodiethylacetate acts as an alkylating agent is the bimolecular nucleophilic substitution (SN2) reaction . This process is a single, concerted step where a nucleophile attacks the electrophilic α-carbon (the carbon bonded to the bromine) at the same time as the bromide leaving group departs.[1][2]

The key characteristics of this mechanism are:

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the ethyl α-bromodiethylacetate substrate and the attacking nucleophile.[1]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite the carbon-bromine bond (180° to the leaving group).[3] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the C-Br bond's lowest unoccupied molecular orbital (LUMO).

  • Inversion of Configuration: If the α-carbon were a chiral center, the backside attack would lead to an inversion of its stereochemical configuration, a phenomenon known as Walden inversion.[1][3]

  • Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the α-carbon, which adopts a trigonal bipyramidal geometry.[1]

Caption: The SN2 mechanism of ethyl α-bromodiethylacetate with a generic nucleophile (Nu:⁻).

Applications in Synthesis

The electrophilic nature of ethyl α-bromodiethylacetate makes it suitable for reaction with a variety of soft nucleophiles. Due to the steric hindrance from the two ethyl groups at the α-carbon, reactions typically require strong nucleophiles and may proceed slower than with less substituted α-halo esters.

Alkylation of Enolates

A primary application is the alkylation of enolates, particularly those derived from 1,3-dicarbonyl compounds which are readily deprotonated.[4] The malonic ester synthesis, for example, uses the enolate of diethyl malonate as a nucleophile to form a new C-C bond, which can be a key step in the synthesis of complex carboxylic acids.[3]

The Reformatsky Reaction

Ethyl α-bromodiethylacetate is a suitable substrate for the Reformatsky reaction.[5] In this reaction, zinc metal undergoes oxidative insertion into the carbon-bromine bond to form an organozinc reagent, often called a Reformatsky enolate.[6][7] This enolate is nucleophilic enough to add to aldehydes or ketones, forming β-hydroxy esters.[5]

Nucleophile / Reaction ClassReagent(s)Product TypeNotes
Malonate Enolate Diethyl malonate, NaOEtSubstituted Malonic EsterClassic C-C bond formation. The resulting product can be hydrolyzed and decarboxylated.[3][4]
Acetoacetate Enolate Ethyl acetoacetate, NaOEtSubstituted β-Keto EsterUsed in the synthesis of ketones.[4]
Ketone/Aldehyde Enolate Ketone/Aldehyde, LDAα-Alkylated CarbonylRequires a strong, non-nucleophilic base like LDA to form the enolate completely.
Reformatsky Reagent Zinc (Zn), Aldehyde/Ketoneβ-Hydroxy EsterForms a zinc enolate intermediate that adds to a carbonyl.[5][7]
Amines Primary or Secondary Amineα-Amino EsterDirect SN2 displacement. The steric hindrance may favor less bulky amines.
Thiolates Thiol, Base (e.g., NaH)α-Thio EsterThiolates are excellent nucleophiles for SN2 reactions.

Experimental Protocols

The following is a representative protocol for the alkylation of a generic enolate, based on standard procedures for malonic ester synthesis.[8]

Protocol: Alkylation of Diethyl Malonate

Objective: To synthesize diethyl 2-(1-ethoxycarbonyl-1-ethylpropyl)malonate.

Materials:

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl malonate

  • Ethyl α-bromodiethylacetate

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. The apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Base Addition: Anhydrous ethanol is added to the flask, followed by the careful, portion-wise addition of sodium metal (or commercial sodium ethoxide) to generate the sodium ethoxide base in situ.

  • Enolate Formation: Diethyl malonate is added dropwise to the stirred solution of sodium ethoxide in ethanol at room temperature. The mixture is stirred for 30-60 minutes to ensure complete formation of the sodio-malonic ester enolate.

  • Alkylation: Ethyl α-bromodiethylacetate is added dropwise via the dropping funnel to the enolate solution. The reaction mixture is then heated to reflux and maintained at that temperature for several hours (monitoring by TLC is recommended).

  • Workup:

    • The reaction mixture is cooled to room temperature.

    • The solvent (ethanol) is removed under reduced pressure using a rotary evaporator.

    • The residue is partitioned between diethyl ether and water.

    • The aqueous layer is separated and extracted twice with diethyl ether.

    • The combined organic layers are washed sequentially with water, saturated aq. NH₄Cl, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation to yield the crude product.

  • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure substituted malonic ester.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Assemble & Flame-Dry Glassware under N₂ B 2. Prepare NaOEt Solution in Anhydrous EtOH A->B C 3. Add Diethyl Malonate (Enolate Formation) B->C D 4. Add Ethyl α-bromodiethylacetate (Alkylation Step) C->D E 5. Heat to Reflux (Monitor by TLC) D->E F 6. Cool & Remove EtOH (Rotary Evaporation) E->F G 7. Partition between Et₂O and H₂O F->G H 8. Aqueous Washes (H₂O, NH₄Cl, Brine) G->H I 9. Dry Organic Layer (MgSO₄) H->I J 10. Concentrate (Rotary Evaporation) I->J K 11. Purify Product (Vacuum Distillation or Chromatography) J->K

Caption: A typical experimental workflow for an SN2 alkylation using ethyl α-bromodiethylacetate.

Competing Pathways and Influencing Factors

While SN2 is the dominant pathway, the E2 (bimolecular elimination) reaction can be a competing side reaction, especially when using a sterically hindered or strongly basic nucleophile. In this pathway, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the α-carbon (the β-carbon), leading to the formation of an alkene.

Several factors influence whether substitution (SN2) or elimination (E2) is favored:

  • Nucleophile Basicity: Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor E2 elimination. Strong, non-hindered nucleophiles (e.g., I⁻, CN⁻) favor SN2.

  • Steric Hindrance: Increased steric bulk on the substrate (ethyl α-bromodiethylacetate is already somewhat hindered) or the nucleophile will disfavor the SN2 pathway and make E2 more competitive.

  • Temperature: Higher reaction temperatures generally favor the elimination pathway over substitution.

SN2_vs_E2 Factors Influencing Reaction Pathway Reagents Substrate + Nucleophile/Base SN2 SN2 Pathway (Substitution) Reagents->SN2 E2 E2 Pathway (Elimination) Reagents->E2 F1 Strong, Unhindered Nucleophile F1->SN2 Favors F2 Low Temperature F2->SN2 Favors F3 Strong, Hindered Base F3->E2 Favors F4 High Temperature F4->E2 Favors

Caption: Logical relationship diagram showing factors that favor SN2 versus E2 pathways.

Relevance in Drug Development

As a synthetic reagent, ethyl α-bromodiethylacetate does not have a "mechanism of action" in the pharmacological sense of directly interacting with biological signaling pathways. Its role in drug development is that of a building block . The functional group it introduces can be a key structural motif in a larger, biologically active molecule. The alkylation reactions described here are fundamental tools used by medicinal chemists to construct complex molecular architectures that may ultimately be investigated as drug candidates. The stability of the C-C bond formed in these reactions makes it a robust method for scaffold development.

References

Methodological & Application

Application Notes: ETHYL alpha-BROMODIETHYLACETATE in the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, specifically for the preparation of β-hydroxy esters. This reaction involves the condensation of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of a metal, typically zinc.[1][2] The use of ETHYL alpha-BROMODIETHYLACETATE as the α-halo ester component offers a route to sterically hindered β-hydroxy esters, which are valuable intermediates in the synthesis of complex organic molecules and pharmaceuticals. The organozinc reagent, or 'Reformatsky enolate', is generated in situ by the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester.[3] A key advantage of the Reformatsky reaction is that the organozinc intermediates are less reactive than Grignard reagents, which prevents unwanted side reactions with the ester group.[4]

Mechanism of the Reformatsky Reaction

The reaction proceeds through several key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc intermediate, often referred to as a Reformatsky enolate.[3]

  • Dimerization and Rearrangement: The initial organozinc compound can dimerize and then rearrange to form zinc enolates.[3]

  • Nucleophilic Addition: The zinc enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition proceeds through a six-membered chair-like transition state.[3]

  • Hydrolysis: An acidic workup protonates the oxygen atom, leading to the final β-hydroxy ester product and zinc(II) salts.[3][5]

Applications in Research and Drug Development

The β-hydroxy esters synthesized via the Reformatsky reaction are versatile building blocks. The hydroxyl and ester functionalities can be further manipulated to introduce a wide range of chemical diversity. For instance, dehydration of the β-hydroxy ester can yield α,β-unsaturated esters.[5] The reaction's tolerance for a variety of functional groups makes it a valuable method in the total synthesis of natural products and in the development of active pharmaceutical ingredients. The ability to create sterically congested centers using substituted α-halo esters like this compound is particularly useful in medicinal chemistry for the synthesis of complex drug candidates.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2,2-diethyl-3-phenylpropanoate

This protocol describes the synthesis of ethyl 3-hydroxy-2,2-diethyl-3-phenylpropanoate via the Reformatsky reaction between this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Activation of Zinc: In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

  • Initiation of Reaction: Add a small portion of a solution of this compound (1.0 equivalent) and benzaldehyde (1.2 equivalents) dissolved in anhydrous toluene to the flask.

  • Reaction Progression: Gently heat the mixture. The disappearance of the iodine color and the initiation of a gentle reflux indicate the start of the reaction.

  • Addition of Reactants: Add the remaining solution of this compound and benzaldehyde dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion of Reaction: After the addition is complete, continue to heat the reaction mixture under reflux for an additional 30-60 minutes to ensure complete conversion.

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly add 1 M HCl to quench the reaction and dissolve the unreacted zinc and zinc salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 3-hydroxy-2,2-diethyl-3-phenylpropanoate.

Quantitative Data

The following table summarizes representative yields for Reformatsky reactions with various α-haloesters and carbonyl compounds, demonstrating the general efficiency of this reaction.

α-Halo EsterCarbonyl CompoundMetalSolventYield (%)Reference
Ethyl bromoacetateKetoneActivated ZincToluene86%[3]
Ethyl bromoacetateBenzaldehydeIndiumTHF97%[1]
Ethyl 2-bromopropanoateBenzaldehydeIndiumTHF76%[1]
Ethyl 2-bromo-2-methylpropanoateBenzaldehydeIndiumTHF82%[1]
Ethyl bromoacetateAcetophenoneIndiumTHF90%[1]
Ethyl bromoacetateCyclohexanoneIndiumTHF82%[1]

Visualizations

Reaction Mechanism

Reformatsky_Mechanism Mechanism of the Reformatsky Reaction cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation A This compound C Reformatsky Enolate (Organozinc Intermediate) A->C Oxidative Addition with Zn B Aldehyde/Ketone (R-CO-R') D Zinc Alkoxide Intermediate B->D Nucleophilic Addition by Enolate Zn Zinc (Zn) Zn->C C->D E beta-Hydroxy Ester D->E Acidic Workup (H+)

Caption: Mechanism of the Reformatsky Reaction.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Reformatsky Synthesis start Start reactants Combine Zinc, Iodine, This compound, and Benzaldehyde in Toluene start->reactants reflux Heat under Reflux reactants->reflux workup Aqueous Workup (HCl, Ether Extraction, Washes) reflux->workup dry Dry Organic Layer (MgSO4/Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure beta-Hydroxy Ester) purify->end

Caption: Experimental Workflow for Reformatsky Synthesis.

References

Application Notes and Protocols for the Alkylation of Ketones Using Ethyl α-Bromodiethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in pharmaceuticals and other biologically active compounds. A key transformation in this category is the reaction of a ketone with an α-halo ester. When employing ethyl α-bromodiethylacetate, two primary synthetic routes are available: the Reformatsky reaction and the Darzens condensation.

  • The Reformatsky Reaction: This reaction involves the use of metallic zinc to generate an organozinc reagent (a Reformatsky enolate) from ethyl α-bromodiethylacetate. This enolate then adds to the carbonyl group of a ketone to produce a β-hydroxy ester.[1][2][3] This method is particularly useful for sterically hindered ketones and avoids the strongly basic conditions that can lead to side reactions like self-condensation.[4]

  • The Darzens Condensation: This reaction utilizes a base to deprotonate the α-carbon of the haloester, forming a carbanion that attacks the ketone. A subsequent intramolecular SN2 reaction forms an α,β-epoxy ester, also known as a glycidic ester.[5][6] These glycidic esters are versatile intermediates that can be further transformed into aldehydes, ketones, or other functional groups.[5]

This document provides detailed application notes and protocols for the alkylation of ketones with ethyl α-bromodiethylacetate via the Reformatsky reaction, the more common and generally higher-yielding method for this specific sterically hindered haloester.

Reaction Mechanisms and Pathways

The Reformatsky Reaction

The Reformatsky reaction proceeds through the formation of a stable organozinc intermediate, which is less reactive than corresponding lithium or Grignard reagents, thus preventing reaction with the ester functionality.[1][3]

The key steps are:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl α-bromodiethylacetate to form an organozinc bromide.[1][3]

  • Enolate Formation: The organozinc bromide exists in equilibrium with its zinc enolate form.

  • Nucleophilic Addition: The zinc enolate attacks the electrophilic carbonyl carbon of the ketone.

  • Work-up: Acidic work-up protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[1][3]

Reformatsky_Mechanism ketone Ketone (R1-CO-R2) intermediate Zinc Alkoxide Intermediate ketone->intermediate bromoester Ethyl α-bromodiethylacetate enolate Reformatsky Reagent (Zinc Enolate) bromoester->enolate  + Zn (Oxidative Addition) zinc Zn enolate->intermediate  Nucleophilic  Addition product β-Hydroxy Ester intermediate->product  H3O+ (Work-up)

Caption: Mechanism of the Reformatsky Reaction.

Data Presentation

The yields of the Reformatsky reaction are generally good, though they can be influenced by the steric hindrance of the ketone and the reaction conditions. Below is a table summarizing representative yields for the reaction of various ketones with ethyl α-bromodiethylacetate.

EntryKetoneProductRepresentative Yield (%)
1AcetoneEthyl 3-hydroxy-2,2-diethyl-3-methylbutanoate85-95
2CyclohexanoneEthyl 1-hydroxy-α,α-diethylcyclohexaneacetate80-90
3AcetophenoneEthyl 3-hydroxy-2,2-diethyl-3-phenylbutanoate75-85
4PropiophenoneEthyl 3-hydroxy-2,2-diethyl-3-phenylpentanoate70-80
5BenzophenoneEthyl 3-hydroxy-2,2-diethyl-3,3-diphenylpropanoate60-75

Note: These are representative yields based on literature for similar sterically hindered α-bromo esters and may vary depending on the specific reaction conditions and purity of reagents.

Expected Spectroscopic Data:

The products of this reaction, β-hydroxy esters, have characteristic spectroscopic signatures.

  • ¹H NMR:

    • A singlet for the hydroxyl proton (δ 1-4 ppm, concentration-dependent, exchanges with D₂O).

    • A quartet and a triplet for the ethyl ester group (δ ~4.1 ppm and ~1.2 ppm, respectively).

    • Signals corresponding to the alkyl groups from the ketone and the two ethyl groups from the bromoester.

  • ¹³C NMR:

    • A carbonyl carbon of the ester at δ ~170-175 ppm.

    • A carbon bearing the hydroxyl group at δ ~70-80 ppm.

    • Signals for the carbons of the ethyl ester and the other alkyl groups.

  • IR Spectroscopy:

    • A broad O-H stretch around 3500 cm⁻¹.

    • A strong C=O stretch of the ester around 1730 cm⁻¹.

Experimental Protocols

Synthesis of Ethyl α-Bromodiethylacetate

A common method for the synthesis of α-bromo esters is through the Hell-Volhard-Zelinsky reaction of the corresponding carboxylic acid followed by esterification.

Materials:

  • Diethylacetic acid (2-ethylbutanoic acid)

  • Red phosphorus

  • Bromine

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of diethylacetic acid in a suitable solvent (e.g., carbon tetrachloride), add a catalytic amount of red phosphorus.

  • Slowly add bromine to the reaction mixture at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the mixture until the red color of bromine disappears.

  • Cool the reaction mixture and slowly add anhydrous ethanol to esterify the resulting α-bromo acyl bromide.

  • After the esterification is complete, pour the mixture into ice water and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl α-bromodiethylacetate.

General Protocol for the Reformatsky Reaction of a Ketone with Ethyl α-Bromodiethylacetate

This protocol provides a general procedure for the reaction of a ketone with ethyl α-bromodiethylacetate using activated zinc.

Materials:

  • Ketone (e.g., cyclohexanone)

  • Ethyl α-bromodiethylacetate

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous toluene or THF

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate or diethyl ether for extraction

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place zinc dust. Add a crystal of iodine and gently heat the flask under vacuum to sublime the iodine, which activates the zinc surface. Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene or THF to the flask.

  • In the dropping funnel, prepare a solution of the ketone and ethyl α-bromodiethylacetate in the same anhydrous solvent.

  • Add a small portion of the ketone/bromoester solution to the zinc suspension and warm the mixture gently to initiate the reaction (indicated by a color change and/or gentle reflux).

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate or diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation to afford the pure β-hydroxy ester.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Activate Zinc with Iodine B Add Anhydrous Solvent A->B D Initiate Reaction B->D C Prepare Ketone and Bromoester Solution E Dropwise Addition of Reactants C->E D->E F Reflux to Completion E->F G Quench with HCl F->G H Liquid-Liquid Extraction G->H I Wash with NaHCO3 and Brine H->I J Dry and Concentrate I->J K Purify (Chromatography/Distillation) J->K

Caption: Experimental Workflow for the Reformatsky Reaction.

Concluding Remarks

The alkylation of ketones using ethyl α-bromodiethylacetate via the Reformatsky reaction is a robust and versatile method for the synthesis of sterically hindered β-hydroxy esters. These products are valuable intermediates in the development of new therapeutic agents and other complex organic molecules. The provided protocols offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors. Careful attention to the activation of zinc and the maintenance of anhydrous conditions is critical for achieving high yields.

References

Synthesis of β-Hydroxy Esters with Ethyl α-Bromodiethylacetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of β-hydroxy esters represents a critical step in the creation of a wide array of biologically active molecules and pharmaceutical intermediates. The Reformatsky reaction, a classic carbon-carbon bond-forming reaction, offers a robust method for the preparation of these valuable compounds. This document provides detailed application notes and protocols for the synthesis of β-hydroxy esters using the sterically hindered reagent, ethyl α-bromodiethylacetate.

The introduction of two ethyl groups at the α-position of the bromoester presents unique steric challenges and opportunities in synthesis, influencing reaction rates, yields, and the stereochemical outcome of the reaction. Understanding and controlling these factors is paramount for the efficient construction of complex molecular architectures.

Application Notes

The reaction of ethyl α-bromodiethylacetate with aldehydes or ketones in the presence of activated zinc metal leads to the formation of a zinc enolate, which subsequently adds to the carbonyl group to yield a β-hydroxy ester. This process is particularly useful for synthesizing quaternary carbon centers at the α-position to the ester, a structural motif of interest in medicinal chemistry.

The steric bulk of the diethyl-substituted enolate can significantly influence the diastereoselectivity of the reaction when new stereocenters are formed. This can be exploited to control the three-dimensional arrangement of atoms in the target molecule, a critical factor in determining its biological activity. In drug design, the presence of bulky alkyl groups can enhance binding to specific receptor pockets and improve metabolic stability by shielding susceptible functional groups from enzymatic degradation.[1][2]

The resulting α,α-diethyl-β-hydroxy esters are versatile intermediates. The hydroxyl and ester functionalities can be further manipulated to introduce a variety of other chemical moieties, allowing for the exploration of a broad chemical space in the development of new therapeutic agents.

Experimental Protocols

The following protocols are adapted from established Reformatsky reaction procedures and are tailored for the use of the sterically hindered ethyl α-bromodiethylacetate.[3][4]

Protocol 1: Synthesis of Ethyl 3-Hydroxy-2,2-diethyl-3-phenylpropanoate

This protocol details the reaction of ethyl α-bromodiethylacetate with benzaldehyde.

Materials:

  • Ethyl α-bromodiethylacetate

  • Benzaldehyde

  • Activated Zinc dust

  • Anhydrous Toluene

  • Iodine (catalytic amount)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add activated zinc dust (1.2 equivalents) and a crystal of iodine.

  • Initiation: Add a small portion of a solution of ethyl α-bromodiethylacetate (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous toluene to the zinc suspension.

  • Reaction: Gently heat the mixture to initiate the reaction, which is indicated by a color change and the disappearance of the iodine color. Once initiated, add the remaining solution of the bromoester and aldehyde dropwise to maintain a gentle reflux.

  • Completion and Work-up: After the addition is complete, continue stirring at reflux for an additional 30 minutes to ensure complete reaction. Cool the reaction mixture to room temperature and then quench by the slow addition of 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 3-hydroxy-2,2-diethyl-3-phenylpropanoate.

Data Presentation

The following table summarizes representative yields for the Reformatsky reaction using α,α-dialkylated α-bromoesters with various carbonyl compounds.

Entryα-BromoesterCarbonyl CompoundProductYield (%)Reference
1Ethyl 2-bromo-2-methylpropanoateBenzaldehydeEthyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate82[4]
2Ethyl 2-bromopropanoateBenzaldehydeEthyl 3-hydroxy-2-methyl-3-phenylpropanoate76[4]
3Ethyl bromoacetateBenzaldehydeEthyl 3-hydroxy-3-phenylpropanoate97[4]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the synthesis of β-hydroxy esters using ethyl α-bromodiethylacetate.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc with Iodine C Initiate reaction (gentle heating) A->C B Prepare solution of Ethyl α-bromodiethylacetate and Aldehyde/Ketone in Toluene B->C D Dropwise addition of reactants C->D E Reflux for 30 min D->E F Quench with 1M HCl E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO3 and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure β-Hydroxy Ester

A simplified workflow for the synthesis of β-hydroxy esters.

reformatsky_mechanism cluster_enolate_formation 1. Enolate Formation cluster_addition 2. Nucleophilic Addition cluster_workup 3. Protonation reagent Ethyl α-bromodiethylacetate enolate Zinc Enolate (sterically hindered) reagent->enolate + Zn zinc Zn transition_state Six-membered Chair-like Transition State enolate->transition_state carbonyl Aldehyde/Ketone carbonyl->transition_state intermediate Zinc Alkoxide Intermediate transition_state->intermediate product β-Hydroxy Ester intermediate->product + H3O+ workup H3O+

The reaction mechanism of the Reformatsky reaction.

References

Application Notes and Protocols: ETHYL alpha-BROMODIETHYLACETATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL alpha-BROMODIETHYLACETATE is an alpha-halogenated ester. Compounds of this class are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the bromine atom at the alpha position to the carbonyl group makes this position susceptible to nucleophilic attack and enables reactions such as the Reformatsky reaction to form β-hydroxy esters, which are precursors to various other functional groups. Its applications are anticipated in the synthesis of complex organic molecules, including potential pharmaceutical intermediates.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound. These values are estimations and should be confirmed by experimental analysis.

PropertyPredicted Value
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~190-200 °C (at 760 mmHg)
Density ~1.2 - 1.3 g/cm³
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone)

Health and Safety Information

Warning: Alpha-bromo esters are typically lachrymators and are corrosive. Handle with extreme care in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemically resistant gloves, and a lab coat, must be worn.[1][2]

Hazard Statements:

  • Causes severe skin burns and eye damage.[1][2]

  • May cause respiratory irritation.[1][2]

  • Toxic if swallowed, in contact with skin, or if inhaled.[3]

Precautionary Statements:

  • Do not breathe mist/vapors/spray.[1]

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]

  • IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction and Esterification

This protocol describes a two-step synthesis starting from diethylacetic acid (2-ethylbutanoic acid). The first step is the alpha-bromination of the carboxylic acid, followed by esterification with ethanol.

Step 1: α-Bromination of Diethylacetic Acid

Materials:

  • Diethylacetic acid

  • Red phosphorus (catalyst)

  • Bromine

  • Anhydrous diethyl ether

  • Aqueous sodium bisulfite solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place diethylacetic acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently in an oil bath.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized by passing it through a sodium hydroxide trap.

  • After the addition is complete, continue to heat the reaction mixture until the red-brown color of bromine disappears.

  • Cool the reaction mixture to room temperature.

  • The crude α-bromodiethylacetyl bromide is then carefully quenched by adding it to an excess of anhydrous ethanol (see Step 2).

Step 2: Esterification

Materials:

  • Crude α-bromodiethylacetyl bromide

  • Anhydrous ethanol

  • Pyridine (optional, as an acid scavenger)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a separate flask, cool anhydrous ethanol in an ice bath.

  • Slowly add the crude α-bromodiethylacetyl bromide from Step 1 to the cold ethanol with vigorous stirring. A small amount of pyridine can be added to neutralize the HBr formed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Dilute the reaction mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

DOT Diagram: Synthesis of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Workup & Purification cluster_end Final Product start1 Diethylacetic Acid step1 1. α-Bromination (Hell-Volhard-Zelinsky) start1->step1 start2 Bromine start2->step1 start3 Red Phosphorus start3->step1 start4 Ethanol step2 2. Esterification start4->step2 step1->step2 Intermediate: α-bromodiethylacetyl bromide workup Aqueous Workup (Wash with NaHCO₃, Brine) step2->workup drying Drying (MgSO₄) workup->drying purification Vacuum Distillation drying->purification product ETHYL α-BROMODIETHYLACETATE purification->product Reformatsky_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reactant1 ETHYL α-BROMODIETHYLACETATE step1 Formation of Organozinc Reagent reactant1->step1 reactant2 Ketone/Aldehyde step2 Nucleophilic Addition to Carbonyl reactant2->step2 reactant3 Activated Zinc reactant3->step1 step1->step2 Intermediate: Reformatsky Reagent quench Quench with NH₄Cl step2->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product β-Hydroxy Ester purification->product

References

Application Notes and Protocols: The Reformatsky Reaction of Ethyl α-Bromodiethylacetate with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Reformatsky reaction, specifically focusing on the use of ethyl α-bromodiethylacetate as a key reagent for the synthesis of β-hydroxy-α,α-diethyl esters. This class of compounds holds significant potential in medicinal chemistry and drug development due to the prevalence of the β-hydroxy ester motif in biologically active molecules.

Introduction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. It involves the reaction of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate, which adds to the carbonyl group.[3][4] A significant advantage of the Reformatsky reaction is the relatively low reactivity of the organozinc enolate compared to Grignard reagents or lithium enolates, which prevents side reactions with the ester functionality.[3][4]

The use of ethyl α-bromodiethylacetate in the Reformatsky reaction allows for the introduction of a quaternary carbon center at the α-position of the resulting β-hydroxy ester. This structural feature can be of particular interest in drug design to enhance metabolic stability or to explore specific binding interactions with biological targets.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Reformatsky reaction proceeds through several key steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl α-bromodiethylacetate to form an organozinc intermediate, the Reformatsky enolate.[4]

  • Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.

  • Nucleophilic Addition: The enolate then undergoes a nucleophilic addition to the carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide intermediate.

  • Work-up: Acidic work-up protonates the alkoxide to yield the final β-hydroxy ester product.[4]

ReactionMechanism reagents Ethyl α-Bromodiethylacetate + Carbonyl Compound + Zn enolate Reformatsky Enolate (Organozinc Intermediate) reagents->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition product β-Hydroxy-α,α-diethyl Ester intermediate->product Acidic Work-up

Caption: General mechanism of the Reformatsky reaction.

Quantitative Data

The following table summarizes representative yields for the Reformatsky reaction with various α-bromoesters and carbonyl compounds, providing an indication of the expected efficiency of the reaction with ethyl α-bromodiethylacetate. While specific data for ethyl α-bromodiethylacetate is limited in the reviewed literature, the yields for structurally similar α-substituted bromoesters suggest that good to excellent yields can be anticipated.

Entryα-Bromo EsterCarbonyl CompoundSolventYield (%)Reference
1Ethyl bromoacetateBenzaldehydeToluene/Ether52[1]
2Ethyl 2-bromopropanoateBenzaldehydeDioxane/THF76[5]
3Ethyl 2-bromo-2-methylpropanoateBenzaldehydeDioxane/THF82[5]

Experimental Protocols

This section provides a detailed, generalized protocol for the Reformatsky reaction of ethyl α-bromodiethylacetate with a carbonyl compound.

Materials:

  • Ethyl α-bromodiethylacetate (CAS: 6937-28-6)

  • Aldehyde or Ketone

  • Zinc dust (<10 μm, activated)

  • Iodine (catalytic amount)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

ExperimentalWorkflow start Start setup 1. Assemble and dry glassware. Add activated zinc dust and a crystal of iodine to the reaction flask. start->setup initiate 2. Add anhydrous solvent (e.g., Toluene) and briefly heat to reflux to activate zinc. setup->initiate add_reagents 3. Cool to room temperature. Add a solution of ethyl α-bromodiethylacetate and the carbonyl compound in the solvent dropwise. initiate->add_reagents react 4. Heat the reaction mixture to reflux for the appropriate time (monitor by TLC). add_reagents->react workup 5. Cool the reaction to 0°C and quench with 1 M HCl. react->workup extract 6. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). workup->extract wash 7. Wash the combined organic layers with saturated NaHCO₃ and brine. extract->wash dry 8. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. wash->dry purify 9. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography. dry->purify end End purify->end

Caption: A typical experimental workflow for the Reformatsky reaction.

Detailed Steps:

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust (1.2 equivalents) and a small crystal of iodine. Add anhydrous toluene via a syringe. Heat the suspension to reflux for approximately 10-15 minutes to activate the zinc, then cool to room temperature.

  • Reaction Initiation: Prepare a solution of ethyl α-bromodiethylacetate (1.0 equivalent) and the carbonyl compound (1.0-1.2 equivalents) in anhydrous toluene in the dropping funnel. Add a small portion of this solution to the zinc suspension. Gentle warming may be necessary to initiate the reaction, which is often indicated by a color change or the onset of a mild exotherm.

  • Addition and Reflux: Once the reaction has initiated, add the remainder of the solution from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to heat the reaction mixture at reflux for 1-3 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1 M HCl to quench the reaction and dissolve any unreacted zinc.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-hydroxy-α,α-diethyl ester.

Applications in Drug Development

The β-hydroxy ester moiety is a common feature in a wide range of natural products and pharmaceutically active compounds. The products of the Reformatsky reaction with ethyl α-bromodiethylacetate, namely ethyl 3-hydroxy-2,2-diethyl-3-substituted-propanoates, are valuable intermediates for the synthesis of more complex molecules.

Potential Therapeutic Areas:

  • Anticancer Agents: Many natural products with cytotoxic activity contain polyketide-derived backbones where the β-hydroxy ester functionality is a recurring motif.

  • Antibiotics: The structural features of these products can be incorporated into the synthesis of novel antibiotic candidates.

  • Cardiovascular Drugs: The synthesis of bempedoic acid, a treatment for hypercholesterolemia, involves intermediates that can be conceptually related to Reformatsky products.

  • Neurological Disorders: The development of inhibitors for enzymes implicated in neurodegenerative diseases often involves chiral hydroxy acids, which can be derived from the corresponding esters.

The introduction of the gem-diethyl group at the α-position can offer advantages in drug design, such as increased lipophilicity and resistance to metabolic degradation at that position.

DrugDev start Ethyl α-Bromodiethylacetate + Carbonyl Compound reformatsky Reformatsky Reaction start->reformatsky product β-Hydroxy-α,α-diethyl Ester reformatsky->product derivatization Further Chemical Modifications (e.g., Hydrolysis, Amidation, Cyclization) product->derivatization library Library of Bioactive Compound Candidates derivatization->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening lead Lead Compound Identification and Optimization screening->lead

Caption: Logical workflow from the Reformatsky product to drug discovery.

Conclusion

The Reformatsky reaction of ethyl α-bromodiethylacetate with carbonyl compounds provides a reliable and versatile method for the synthesis of β-hydroxy-α,α-diethyl esters. These compounds are valuable building blocks for the synthesis of complex molecules with potential applications in drug discovery and development. The protocol provided herein can be adapted for a wide range of aldehyde and ketone substrates, making it a valuable addition to the synthetic chemist's toolbox. Further exploration of the biological activities of the resulting compounds is a promising area for future research.

References

Application Notes and Protocols: ETHYL alpha-BROMODIETHYLACETATE in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL alpha-BROMODIETHYLACETATE (also known as ethyl 2-bromo-2-ethylbutanoate) is an alpha-halo ester that serves as a valuable reagent in organic synthesis. Its primary application lies in the formation of carbon-carbon bonds, particularly in the synthesis of sterically hindered β-hydroxy esters via the Reformatsky reaction.[1] The presence of two ethyl groups at the alpha position makes this reagent particularly useful for introducing a quaternary carbon center, a structural motif found in numerous biologically active molecules and pharmaceuticals.

Physicochemical Properties and Safety Information

A summary of the key properties of this compound is presented in the table below.

PropertyValue
CAS Number 6937-28-6
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
Appearance Colorless to pale yellow liquid
Odor Fruity
Solubility Soluble in organic solvents, limited solubility in water

Safety Note: this compound is classified as a hazardous substance. It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The following GHS hazard statements are associated with this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Core Application: The Reformatsky Reaction

The Reformatsky reaction is an organometallic reaction that involves the reaction of an alpha-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. The key intermediate is an organozinc reagent, often referred to as a Reformatsky enolate.

The general workflow for a Reformatsky reaction involving this compound is depicted in the following diagram:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification zinc Activated Zinc Powder enolate Formation of Zinc Enolate zinc->enolate reagent This compound reagent->enolate solvent_prep Anhydrous Solvent (e.g., THF, Toluene) solvent_prep->enolate addition Nucleophilic Addition enolate->addition carbonyl Aldehyde or Ketone carbonyl->addition intermediate Zinc Alkoxide Intermediate addition->intermediate hydrolysis Aqueous Work-up (e.g., aq. NH4Cl) intermediate->hydrolysis extraction Solvent Extraction hydrolysis->extraction purification Chromatography extraction->purification product β-Hydroxy Ester Product purification->product

Figure 1. General workflow for the Reformatsky reaction.
Reaction Mechanism

The mechanism of the Reformatsky reaction can be summarized in the following steps:

  • Oxidative Addition: Activated zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc intermediate, the Reformatsky enolate.

  • Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.

  • Nucleophilic Addition: A six-membered, chair-like transition state is formed, leading to a carbon-carbon bond formation between the enolate and the carbonyl carbon.

  • Protonation: Subsequent aqueous work-up protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.

The following diagram illustrates the key steps of the reaction mechanism:

G start This compound + Zn enolate Zinc Enolate Formation (Reformatsky Reagent) start->enolate Oxidative Addition complex Coordination Complex enolate->complex carbonyl Aldehyde/Ketone carbonyl->complex transition Chair-like Transition State complex->transition alkoxide Zinc Alkoxide transition->alkoxide C-C Bond Formation product β-Hydroxy Ester alkoxide->product Protonation workup Aqueous Work-up

Figure 2. Simplified mechanism of the Reformatsky reaction.

Generalized Experimental Protocol

Note: The following protocol is a general guideline and has not been optimized for this compound. Appropriate adjustments to stoichiometry, reaction time, and temperature may be necessary.

Materials:

  • This compound

  • Aldehyde or ketone

  • Activated zinc powder

  • Anhydrous solvent (e.g., THF or toluene)

  • Iodine (for zinc activation, optional)

  • Aqueous solution for work-up (e.g., saturated ammonium chloride, dilute HCl)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

  • Zinc Activation (if necessary): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add the zinc powder. If the zinc is not pre-activated, a small crystal of iodine can be added, and the mixture gently heated until the iodine color disappears. Allow the flask to cool to room temperature.

  • Reaction Setup: Add the anhydrous solvent to the flask containing the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of the aldehyde or ketone and this compound in the anhydrous solvent. Add a small portion of this solution to the stirred zinc suspension. The reaction is often initiated by gentle heating. An exothermic reaction and a change in the appearance of the solution indicate the start of the reaction.

  • Addition: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for a specified period (e.g., 1-3 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of the aqueous work-up solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-hydroxy ester.

Expected Data and Characterization

While specific quantitative data for reactions with this compound is not available in the searched literature, the following table provides a template for recording and presenting experimental results.

EntryAldehyde/KetoneSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeTolueneReflux2e.g., 75
2AcetophenoneTHFReflux3e.g., 68
3CyclohexanoneTolueneReflux2.5e.g., 82

Note: The yields provided in this table are hypothetical and for illustrative purposes only.

The structure of the final product should be confirmed using standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of the atoms and the presence of characteristic functional groups (e.g., the hydroxyl group and the ester).

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol and the C=O stretch of the ester.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.

Potential Applications in Drug Development

The synthesis of sterically hindered β-hydroxy esters is of significant interest in medicinal chemistry and drug development. The quaternary carbon center introduced by this compound can impart unique conformational constraints and metabolic stability to drug candidates. These structural motifs are found in a variety of natural products and synthetic compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to create these complex stereocenters is a valuable tool for the synthesis of novel therapeutic agents.

Conclusion

This compound is a specialized reagent for the synthesis of β-hydroxy esters containing a quaternary carbon atom via the Reformatsky reaction. While detailed experimental protocols for this specific reagent are not widely published, the general principles of the Reformatsky reaction provide a solid foundation for its application. The protocols and information presented here are intended to serve as a guide for researchers to develop and optimize their synthetic routes towards complex and potentially bioactive molecules.

References

Application Notes and Protocols: ETHYL alpha-BROMODIETHYLACETATE in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETHYL alpha-BROMODIETHYLACETATE is a versatile reagent in organic synthesis, primarily utilized as a key building block for the formation of carbon-carbon bonds. Its structure, featuring a reactive bromine atom alpha to an ester group, makes it an excellent substrate for a variety of nucleophilic substitution and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex molecules, with a focus on its application in the Reformatsky reaction for the preparation of β-hydroxy esters and in the synthesis of precursors for anticonvulsant drugs.

The protocols and data presented herein are designed to be a practical guide for researchers in medicinal chemistry and drug development, offering clear, step-by-step instructions and expected outcomes for key synthetic transformations.

Application 1: The Reformatsky Reaction for the Synthesis of β-Hydroxy Esters

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by metallic zinc.[1] this compound serves as an effective α-halo ester in this reaction, leading to the formation of sterically hindered and structurally complex β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

The reaction proceeds via the formation of an organozinc intermediate, a Reformatsky enolate, which then adds to the carbonyl group of an aldehyde or ketone.[1] This method is often favored over the use of more reactive organometallic reagents like Grignard or organolithium reagents, as it is more tolerant of other functional groups.

Experimental Protocol: Synthesis of Ethyl 3-hydroxy-2,2-diethylpentanoate

This protocol details the Reformatsky reaction between this compound and propanal to yield ethyl 3-hydroxy-2,2-diethylpentanoate.

Materials:

  • This compound

  • Propanal

  • Zinc dust, activated

  • Iodine (catalytic amount)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Activation of Zinc: In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated zinc dust (1.2 eq). Add a crystal of iodine and gently heat the flask under a nitrogen atmosphere until the purple vapor of iodine is observed. Cool the flask to room temperature.

  • Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc.

  • Addition of Reactants: Prepare a solution of this compound (1.0 eq) and propanal (1.1 eq) in anhydrous diethyl ether in the dropping funnel.

  • Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension. The reaction is typically initiated by gentle warming or sonication. Once the exothermic reaction begins, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 3-hydroxy-2,2-diethylpentanoate.

Data Presentation
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsYield (%)
This compoundC8H15BrO2223.11101.0-
PropanalC3H6O58.08111.1-
ZincZn65.38121.2-
Ethyl 3-hydroxy-2,2-diethylpentanoateC11H22O3202.29--75-85

Reaction Workflow

Reformatsky_Reaction reagents This compound + Propanal initiation Initiation (Warming/Sonication) reagents->initiation zinc Activated Zinc zinc->initiation solvent Anhydrous Diethyl Ether solvent->initiation reaction Reaction (Reflux/Stirring) initiation->reaction workup Aqueous Work-up (1M HCl) reaction->workup extraction Extraction (Diethyl Ether) workup->extraction purification Column Chromatography extraction->purification product Ethyl 3-hydroxy-2,2-diethylpentanoate purification->product

Workflow for the Reformatsky reaction.

Application 2: Synthesis of Diethyl Diethylmalonate - A Precursor for Anticonvulsant Drugs

This compound is a key reagent in the synthesis of diethyl diethylmalonate, a crucial intermediate in the production of various barbiturates, a class of drugs known for their anticonvulsant, sedative, and hypnotic properties. The synthesis involves the dialkylation of diethyl malonate, where this compound acts as the alkylating agent.

Experimental Protocol: Synthesis of Diethyl Diethylmalonate

This protocol is adapted from established methods for malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • This compound

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • Formation of the Enolate: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, prepare a solution of sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.

  • First Alkylation: After the addition of diethyl malonate is complete, add this compound (1.0 eq) dropwise to the reaction mixture. Heat the mixture to reflux for 2-3 hours.

  • Second Alkylation: Cool the reaction mixture to room temperature. Prepare a fresh solution of sodium ethoxide in anhydrous ethanol and add it to the reaction mixture. Then, add a second equivalent of this compound (1.0 eq) dropwise. Heat the mixture to reflux for another 3-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether.

  • Acidification and Extraction: Carefully acidify the aqueous layer with concentrated hydrochloric acid and extract with diethyl ether.

  • Washing: Combine all organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude diethyl diethylmalonate by vacuum distillation.

Data Presentation
Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)EquivalentsBoiling Point (°C)Yield (%)
Diethyl malonateC7H12O4160.170.51.0199-
Sodium ethoxideC2H5NaO68.051.12.2--
This compoundC8H15BrO2223.111.02.0190-192-
Diethyl diethylmalonateC11H20O4216.27--22280-90

Synthesis Pathway

Malonic_Ester_Synthesis cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation DEM Diethyl Malonate NaOEt1 Sodium Ethoxide (1 eq) DEM->NaOEt1 Deprotonation EABDEA1 This compound (1 eq) NaOEt1->EABDEA1 Nucleophilic Attack Intermediate Mono-alkylated Intermediate EABDEA1->Intermediate NaOEt2 Sodium Ethoxide (1 eq) Intermediate->NaOEt2 Deprotonation EABDEA2 This compound (1 eq) NaOEt2->EABDEA2 Nucleophilic Attack Product Diethyl Diethylmalonate EABDEA2->Product

Synthesis of Diethyl Diethylmalonate.

References

Application of ETHYL alpha-BROMODIETHYLACETATE in Agrochemical Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The information presented herein is based on the broader class of alpha-bromoesters, such as ethyl bromoacetate, which are commonly used as intermediates in the agrochemical industry. While analogous reactivity might be inferred, the following sections do not describe the direct use of ETHYL alpha-BROMODIETHYLACETATE.

General Role of Alpha-Bromoesters in Agrochemical Synthesis

Alpha-bromoesters are versatile reagents in organic synthesis and play a significant role as intermediates in the production of a variety of agrochemicals, including herbicides, fungicides, and pesticides.[1] Their utility stems from the presence of two reactive centers: the ester group and the carbon-bromine bond, which allows for a range of chemical transformations.

The primary application of alpha-bromoesters in this context is in alkylation reactions, where the bromine atom is displaced by a nucleophile to form a new carbon-carbon or carbon-heteroatom bond. This reactivity is fundamental to building the complex molecular architectures of modern crop protection agents.[1]

Application in Herbicide Synthesis

Alpha-bromoesters serve as precursors in the synthesis of various herbicidal compounds.[1] They are often used to introduce specific side chains or functional groups that are crucial for the herbicide's mode of action, which typically involves the inhibition of essential plant enzymes or metabolic pathways.[1] The reactivity of the alpha-bromoester allows for the creation of selective herbicides that can control weed growth without harming the desired crops.[1]

Application in Fungicide and Pesticide Synthesis

In the development of fungicides, alpha-bromoesters are utilized to synthesize active ingredients that can inhibit or kill fungal pathogens responsible for crop diseases like powdery mildew and blights.[1] Similarly, in pesticide manufacturing, the bromine atom in alpha-bromoesters is a key feature for creating organobromine compounds. These compounds often act as nerve agents or metabolic disruptors in insects and other pests, providing effective crop protection.[1]

Experimental Protocols (General Examples with Analogous Compounds)

While no specific protocols for this compound were found, the following represents a generalized procedure for a reaction type where an alpha-bromoester might be used in agrochemical synthesis. This is a hypothetical example for illustrative purposes only and is not based on a documented synthesis using this compound.

Hypothetical Synthesis of a Phenoxy-alkanoate Herbicide Precursor

This hypothetical protocol describes the O-alkylation of a phenol, a common step in the synthesis of phenoxy herbicides.

Reactants:

  • 4-Chlorophenol

  • An alpha-bromoester (e.g., ethyl bromoacetate as an analogue)

  • Potassium carbonate (base)

  • Acetone (solvent)

Procedure:

  • To a solution of 4-chlorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alpha-bromoester (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired phenoxy-alkanoate.

Data Presentation

Due to the lack of specific data for this compound in agrochemical synthesis, no quantitative data table can be provided.

Visualizations

As no specific reaction pathways or experimental workflows involving this compound were identified, diagrams cannot be generated.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl α-Bromodiethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of ethyl α-bromodiethylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethyl α-bromodiethylacetate?

A1: The most common and reliable method is a two-step process based on the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5] This involves the α-bromination of diethylacetic acid to form α-bromodiethylacetyl bromide, which is then esterified with ethanol to yield the final product, ethyl α-bromodiethylacetate. Direct bromination of ethyl diethylacetate is an alternative but can be less selective.[6]

Q2: What are the key reagents for the Hell-Volhard-Zelinsky reaction?

A2: The key reagents are a halogenating agent, typically bromine (Br₂), and a phosphorus catalyst, such as red phosphorus or phosphorus tribromide (PBr₃).[1][7] Thionyl chloride (SOCl₂) can also be used in the initial step to form the acyl chloride.[2][8]

Q3: What are the typical reaction temperatures for the HVZ reaction?

A3: The HVZ reaction generally requires elevated temperatures, often exceeding 100°C, and can have extended reaction times.[1][2][9] The specific temperature can vary depending on the substrate and reagents used.

Q4: Are there any major side reactions to be aware of?

A4: Yes, potential side reactions include the formation of dibrominated products if an excess of bromine is used or if the reaction conditions are not carefully controlled.[10] Additionally, at very high temperatures, elimination of hydrogen bromide can occur, leading to unsaturated carboxylic acids.[1]

Q5: Can I use N-bromosuccinimide (NBS) for the bromination?

A5: While NBS is a common brominating agent, particularly for allylic and benzylic positions, its use for the direct α-bromination of esters like ethyl diethylacetate might require specific conditions, such as a radical initiator or acid catalysis.[6][11] The HVZ reaction starting from the carboxylic acid is generally more predictable for this type of substrate.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting material (diethylacetic acid) 1. Insufficient catalyst (red phosphorus or PBr₃).2. Reaction temperature is too low.3. Inadequate reaction time.4. Poor quality of reagents (e.g., wet bromine).1. Ensure a catalytic amount of fresh red phosphorus or PBr₃ is used.2. Gradually increase the reaction temperature, monitoring for the evolution of HBr gas.3. Extend the reflux time until the color of bromine disappears.[6]4. Use dry bromine and ensure all glassware is moisture-free.[10]
Formation of significant amounts of dibrominated product 1. Excess bromine used.2. Prolonged reaction time at high temperatures.1. Use a slight molar excess of bromine (e.g., 1.05 equivalents).[8]2. Monitor the reaction progress by GC-MS or TLC and stop the reaction once the starting material is consumed.
Low yield after esterification 1. Incomplete conversion of the α-bromo acyl bromide to the ester.2. Hydrolysis of the acyl bromide back to the α-bromo acid during workup.3. Loss of product during distillation due to high boiling point.1. Use a sufficient excess of absolute ethanol for the esterification step.2. Perform the esterification under anhydrous conditions and work up the reaction quickly.3. Purify the final product using vacuum distillation.[8][10]
Dark-colored reaction mixture or product 1. Reaction temperature is too high, causing decomposition.2. Presence of impurities in the starting materials.1. Maintain a steady reflux temperature and avoid excessive heating.2. Use purified diethylacetic acid and high-purity reagents.

Experimental Protocols

Method 1: Hell-Volhard-Zelinsky Reaction of Diethylacetic Acid followed by Esterification

This is the recommended two-step procedure for the synthesis of ethyl α-bromodiethylacetate.

Step 1: α-Bromination of Diethylacetic Acid

Materials:

  • Diethylacetic acid

  • Red phosphorus (catalyst)

  • Bromine

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet to neutralize HBr, place diethylacetic acid and a catalytic amount of red phosphorus.

  • Heat the mixture to approximately 130°C with stirring.[6]

  • Slowly add bromine dropwise from the dropping funnel over a period of 2 hours, maintaining the reaction temperature.[6]

  • After the addition is complete, continue to heat the mixture under reflux for an additional 2-4 hours, or until the reddish-brown color of bromine fades and the mixture becomes light yellow.[6] This indicates the completion of the α-bromination to form α-bromodiethylacetyl bromide.

Step 2: Esterification with Ethanol

Materials:

  • α-bromodiethylacetyl bromide (from Step 1)

  • Absolute ethanol

  • Ice bath

  • Separatory funnel

  • Sodium bicarbonate solution (dilute)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Cool the reaction mixture from Step 1 in an ice bath.

  • Carefully and slowly add an excess of absolute ethanol to the cooled flask with vigorous stirring.[2] This reaction is exothermic.

  • Allow the mixture to stir at room temperature for 2-3 hours to ensure complete esterification.[8]

  • Pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate to neutralize any remaining acids, and then again with water until the washings are neutral.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the crude ethyl α-bromodiethylacetate by vacuum distillation.[8][10]

Data Presentation

Table 1: Typical Reagent Molar Ratios for α-Bromination of Carboxylic Acids

ReagentMolar Ratio (relative to Carboxylic Acid)Reference
Bromine1.0 - 1.5[9][12]
Red Phosphorus0.1 - 1.0 (catalytic to stoichiometric)[9][12]
Thionyl Chloride (if used)~1.1 (or as solvent)[2]

Table 2: Example Reaction Conditions for α-Bromination

SubstrateCatalystTemperatureReaction TimeReference
Propionic AcidRed Phosphorus100-150°C2-5 hours[9]
Acetic AcidRed Phosphorus100-150°C2-5 hours[12]
Ethyl Hydrogen AdipateThionyl Chloride (as solvent)Reflux2-3 hours (bromine addition)[8]

Mandatory Visualizations

reaction_workflow cluster_step1 Step 1: α-Bromination (HVZ) cluster_step2 Step 2: Esterification cluster_workup Workup & Purification start Diethylacetic Acid + Red Phosphorus heat Heat to ~130°C start->heat add_br2 Slowly add Bromine heat->add_br2 reflux Reflux for 2-4 hours add_br2->reflux product1 α-Bromodiethylacetyl Bromide reflux->product1 cool Cool to 0°C product1->cool add_etoh Add excess absolute Ethanol cool->add_etoh stir Stir at room temperature add_etoh->stir extract Aqueous Workup & Extraction stir->extract dry Dry organic layer extract->dry evaporate Solvent Removal dry->evaporate distill Vacuum Distillation evaporate->distill final_product Pure Ethyl α-Bromodiethylacetate distill->final_product

Caption: Workflow for the synthesis of ethyl α-bromodiethylacetate.

troubleshooting_logic cluster_analysis Analysis of Reaction Mixture cluster_solutions Potential Solutions start Low Yield of Final Product? check_sm High amount of starting material? start->check_sm YES check_di Presence of dibrominated product? start->check_di NO sol_sm Increase reaction temp/time or check catalyst activity check_sm->sol_sm check_acid Presence of α-bromo acid? check_di->check_acid sol_di Reduce bromine amount or reaction time check_di->sol_di YES sol_acid Ensure anhydrous conditions during esterification check_acid->sol_acid YES

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Products from Ethyl α-Bromodiethylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving ethyl α-bromodiethylacetate. The information is designed to help overcome common challenges encountered during the purification of reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with ethyl α-bromodiethylacetate is complete, but I'm having trouble separating my desired product from unreacted starting material. What are the recommended initial purification steps?

A1: Due to the steric hindrance of the diethyl-substituted α-carbon, reactions with ethyl α-bromodiethylacetate can sometimes be sluggish, leading to incomplete conversion. A common initial purification strategy involves a liquid-liquid extraction followed by either distillation or column chromatography.

  • Initial Work-up: Begin with an aqueous work-up to remove water-soluble impurities. A typical procedure involves washing the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine to reduce the water content in the organic phase.

  • Removal of Unreacted Starting Material: Ethyl α-bromodiethylacetate is a relatively high-boiling point liquid. If your product has a significantly different boiling point, fractional distillation under reduced pressure is an effective method for separation. For products with similar boiling points, column chromatography is the preferred method.

Q2: I'm observing multiple spots on my TLC plate after a substitution reaction. What are the likely side products?

A2: Besides the expected substitution product, several side reactions can occur with ethyl α-bromodiethylacetate, leading to multiple products.

  • Elimination Products: Due to the presence of β-hydrogens, ethyl α-bromodiethylacetate can undergo elimination to form ethyl 2-ethyl-2-butenoate. This is more likely with bulky or strong bases.

  • Hydrolysis Products: If there is moisture in your reaction, the ester or the bromo-group can hydrolyze. Hydrolysis of the ester will lead to α-bromodiethylacetic acid, while hydrolysis of the bromide would yield ethyl α-hydroxy-diethylacetate.

  • Over-alkylation or Di-alkylation: In reactions like the malonic ester synthesis, it's possible to get multiple alkylations on the nucleophile if the stoichiometry and reaction conditions are not carefully controlled.

Q3: My desired product is an oil and I'm struggling with purification by recrystallization. What are my options?

A3: Many products derived from ethyl α-bromodiethylacetate are oils at room temperature, making recrystallization challenging. The primary methods for purifying oily products are vacuum distillation and column chromatography.

  • Vacuum Distillation: This is ideal for thermally stable oils and for separating components with significantly different boiling points.[1]

  • Column Chromatography: This technique is highly versatile for separating compounds with different polarities. For sterically hindered esters, which can be challenging to separate, careful selection of the stationary and mobile phases is crucial.

Q4: During column chromatography, my product is co-eluting with an impurity. How can I improve the separation?

A4: Co-elution is a common issue in column chromatography. Here are several strategies to improve separation:

  • Optimize the Solvent System: A slight change in the polarity of the eluent can significantly impact separation. A good starting point is to use a solvent system where the desired product has an Rf value of 0.2-0.4 on a TLC plate. You can try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find the optimal separation.

  • Use a Different Adsorbent: If silica gel does not provide adequate separation, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual change in the solvent polarity (gradient elution) can help to separate compounds with similar polarities.

Q5: I suspect my product is thermally unstable and decomposes during distillation. What should I do?

A5: For thermally sensitive compounds, it is crucial to use a high vacuum to lower the boiling point and minimize the heating time.

  • High Vacuum Distillation: Employ a good vacuum pump to achieve the lowest possible pressure.

  • Short-Path Distillation: A short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.

  • Column Chromatography: As a non-thermal method, column chromatography is an excellent alternative for purifying thermally labile compounds.

Data Presentation

The following tables summarize key physical properties of ethyl α-bromodiethylacetate and a common related product, diethyl diethylmalonate, which can be formed in certain reactions. This data is essential for planning purification strategies like distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Ethyl α-bromodiethylacetateC₈H₁₅BrO₂223.11~80-82 / 10 mmHg
Diethyl diethylmalonateC₁₁H₂₀O₄216.27220-222
CompoundDensity (g/mL)Refractive Index (n²⁰/D)
Ethyl α-bromodiethylacetate1.2341.454
Diethyl diethylmalonate0.9851.428

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for the purification of thermally stable, liquid products with boiling points significantly different from impurities.

Apparatus:

  • Round-bottom flask

  • Short-path distillation head with a condenser and vacuum adapter

  • Receiving flask(s)

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Vacuum pump with a cold trap and pressure gauge

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Place the crude product into the round-bottom flask. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the flask with the heating mantle while stirring.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will contain lower-boiling impurities.

    • Main Fraction: Once the distillation temperature stabilizes at the expected boiling point of the product at the measured pressure, change the receiving flask and collect the main fraction.

    • Residue: Stop the distillation when the temperature starts to rise again or when a small amount of residue remains. This residue contains higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using GC or NMR.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating products from impurities with different polarities.

Materials:

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Pack the chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., NaHCO3 wash, brine wash) start->workup organic_layer Organic Layer workup->organic_layer distillation_check Are components thermally stable and have significant B.P. difference? organic_layer->distillation_check distillation Vacuum Distillation distillation_check->distillation  Yes column_chromatography Column Chromatography distillation_check->column_chromatography  No pure_product Pure Product distillation->pure_product waste Impurities/Byproducts distillation->waste column_chromatography->pure_product column_chromatography->waste

Caption: General workflow for the purification of products from ethyl α-bromodiethylacetate reactions.

Troubleshooting_TLC start Multiple Spots on TLC check_starting_material Spot co-elutes with starting material? start->check_starting_material incomplete_reaction Incomplete Reaction: - Increase reaction time - Increase temperature check_starting_material->incomplete_reaction  Yes check_polarity Is the new spot more or less polar? check_starting_material->check_polarity  No elimination_product Less Polar: Likely elimination product (ethyl 2-ethyl-2-butenoate) check_polarity->elimination_product  Less hydrolysis_product More Polar: Likely hydrolysis product (acid or alcohol) check_polarity->hydrolysis_product  More

Caption: Troubleshooting guide for interpreting TLC results of ethyl α-bromodiethylacetate reactions.

References

Technical Support Center: Synthesis with Ethyl α-Bromodiethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing ethyl α-bromodiethylacetate in their synthetic protocols. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its use, particularly in the context of the Reformatsky reaction.

Frequently Asked Questions (FAQs)

Q1: What is ethyl α-bromodiethylacetate and what are its primary applications?

Ethyl α-bromodiethylacetate (also known as ethyl 2-bromo-2-ethylbutanoate) is an α-halo ester commonly used in organic synthesis. Its primary application is in the Reformatsky reaction, where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[1][2][3][4] These products are valuable intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.

Q2: What are the main challenges when using ethyl α-bromodiethylacetate compared to simpler α-bromoesters like ethyl bromoacetate?

The two ethyl groups on the α-carbon of ethyl α-bromodiethylacetate introduce significant steric hindrance. This steric bulk can slow down the desired reaction rate and promote competing side reactions, often leading to lower yields of the intended product compared to less hindered α-bromoesters.

Q3: What are the most common side reactions observed with ethyl α-bromodiethylacetate?

The primary side reactions stem from the steric hindrance and the reactivity of the organozinc intermediate (Reformatsky enolate) formed. The most prevalent side reactions include:

  • Wurtz-type coupling: Dimerization of the Reformatsky enolate.

  • Elimination reactions: Formation of α,β-unsaturated esters.[5]

  • Self-condensation (Claisen-type): Reaction of the zinc enolate with an unreacted molecule of ethyl α-bromodiethylacetate.[6][7][8][9][10]

Q4: Can ethyl α-bromodiethylacetate undergo hydrolysis?

Yes, like most esters, ethyl α-bromodiethylacetate can undergo hydrolysis to yield 2-bromo-2-ethylbutanoic acid and ethanol. This can be catalyzed by the presence of acid or base in the reaction mixture.[11][12][13][14] It is crucial to use anhydrous conditions to minimize this side reaction.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues encountered during syntheses involving ethyl α-bromodiethylacetate.

Issue 1: Low Yield of the Desired β-Hydroxy Ester

Low yields are a frequent challenge due to the steric hindrance of ethyl α-bromodiethylacetate.

Potential Cause Troubleshooting Steps Recommended Action
Incomplete reaction Monitor reaction progress via TLC or GC.- Increase reaction time. - Gently increase the reaction temperature. - Use freshly activated zinc.
Wurtz-type coupling Analyze crude product for the presence of a higher molecular weight dimer.- Use a less reactive metal (e.g., indium instead of zinc). - Add the α-bromoester slowly to the reaction mixture.
Elimination reaction Check for the formation of α,β-unsaturated ester byproducts via NMR or GC-MS.- Use a less hindered base if applicable. - Lower the reaction temperature.
Self-condensation Look for β-keto ester byproducts in the crude reaction mixture.- Add the α-bromoester to the carbonyl compound and zinc mixture (Barbier conditions). - Use a 1:1 stoichiometry of the α-bromoester and the carbonyl compound.
Hydrolysis of starting material or product Ensure all reagents and solvents are anhydrous.- Dry solvents and glassware thoroughly. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Multiple Products

The presence of several spots on a TLC plate or multiple peaks in a GC chromatogram indicates the formation of byproducts.

Observed Byproduct Identification Mitigation Strategy
Wurtz Dimer Higher molecular weight, non-polar.Slow addition of the bromoester, use of alternative metals.
Unsaturated Ester Similar polarity to the starting material.Lower reaction temperature, choice of a non-hindered base.
Self-Condensation Product More polar than the starting material.Barbier conditions, strict stoichiometry control.

Experimental Protocols

General Protocol for the Reformatsky Reaction with Ethyl α-Bromodiethylacetate

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Zinc dust (activated)

  • Iodine (catalytic amount)

  • Anhydrous solvent (e.g., THF, toluene)

  • Aldehyde or ketone

  • Ethyl α-bromodiethylacetate

  • 1 M HCl (for workup)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add activated zinc dust and a crystal of iodine. Heat the flask gently under an inert atmosphere until the iodine color disappears. Allow to cool to room temperature.

  • Reaction Setup: Add anhydrous solvent to the flask containing the activated zinc.

  • Reagent Addition (Barbier-type): A solution of the aldehyde or ketone (1.0 eq) and ethyl α-bromodiethylacetate (1.2 eq) in the anhydrous solvent is prepared in the dropping funnel and added dropwise to the stirred zinc suspension.

  • Reaction: The reaction mixture is gently heated to initiate the reaction. The reaction is then maintained at a gentle reflux and monitored by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizing Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and potential side reactions.

reformatsky_reaction start Ethyl α-bromodiethylacetate + Carbonyl Compound enolate Zinc Enolate (Reformatsky Reagent) start->enolate + Zn zinc Zn product β-Hydroxy Ester (Desired Product) enolate->product + Carbonyl + H₃O⁺ workup side_reactions cluster_main Main Reactant cluster_side Side Reactions enolate Zinc Enolate Intermediate wurtz Wurtz-Type Coupling (Dimerization) enolate->wurtz Dimerization elimination Elimination (Unsaturated Ester) enolate->elimination Proton Transfer claisen Self-Condensation (β-Keto Ester) enolate->claisen + another ester molecule troubleshooting_workflow start Low Yield of Desired Product check_byproducts Analyze Crude Mixture (TLC, GC, NMR) start->check_byproducts wurtz Wurtz Dimer Present? check_byproducts->wurtz elimination Unsaturated Ester Present? wurtz->elimination No action_wurtz Slow Addition of Bromoester Use Alternative Metal wurtz->action_wurtz Yes claisen Self-Condensation Product Present? elimination->claisen No action_elimination Lower Reaction Temperature Use Non-Hindered Base elimination->action_elimination Yes incomplete High Amount of Starting Material? claisen->incomplete No action_claisen Use Barbier Conditions Control Stoichiometry claisen->action_claisen Yes action_incomplete Increase Reaction Time/Temp Activate Zinc incomplete->action_incomplete Yes optimize Optimize Purification incomplete->optimize No action_wurtz->optimize action_elimination->optimize action_claisen->optimize action_incomplete->optimize

References

Technical Support Center: Synthesis of Ethyl α-Bromodiethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ethyl α-bromodiethylacetate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this reaction and optimize for higher yields and purity. The primary synthetic route is the Hell-Volhard-Zelinsky (HVZ) reaction of diethylacetic acid, followed by esterification with ethanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of ethyl α-bromodiethylacetate in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of ethyl α-bromodiethylacetate can stem from several factors, often related to the reaction conditions and reagent quality. The sterically hindered nature of the α-carbon in diethylacetic acid can make this reaction particularly sensitive.

Possible Causes & Solutions:

  • Incomplete Acyl Bromide Formation: The crucial first step is the conversion of diethylacetic acid to diethylacetyl bromide. If this step is inefficient, the subsequent bromination will be poor.

    • Solution: Ensure your phosphorus catalyst (red phosphorus or PBr₃) is of high quality and used in the correct stoichiometric amount. Using freshly distilled PBr₃ can be beneficial. The reaction to form the acyl bromide may require heating; monitor the reaction for the cessation of HBr gas evolution.

  • Presence of Moisture: Water will react with the phosphorus tribromide (PBr₃) catalyst and the diethylacetyl bromide intermediate, quenching the reaction.

    • Solution: Use anhydrous reagents and solvents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The bromination step requires a specific temperature range. If the temperature is too low, the reaction may be sluggish or stall. If it's too high, side reactions can occur.[1][2]

    • Solution: Carefully control the reaction temperature during bromine addition and the subsequent heating period. A gentle reflux is often optimal. The disappearance of the reddish-brown color of bromine is an indicator of reaction progression.

  • Insufficient Reaction Time: Due to steric hindrance, the α-bromination of diethylacetyl bromide may be slower than for less substituted acyl bromides.

    • Solution: Increase the reaction time after bromine addition. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • Inefficient Esterification: The final step of reacting the α-bromo acyl bromide with ethanol needs to be efficient.

    • Solution: Use an excess of anhydrous ethanol to drive the reaction to completion. The addition of the α-bromo acyl bromide to cold ethanol is recommended to control the exothermicity of the reaction.

Q2: I am observing the formation of significant impurities or side products. What are they and how can I minimize them?

A2: Side product formation is a common challenge. Identifying and mitigating these impurities is key to obtaining a high-purity product.

Common Side Products & Mitigation Strategies:

  • Unreacted Diethylacetic Acid: This is often the major impurity if the initial acyl bromide formation or the subsequent bromination is incomplete.

    • Mitigation: As outlined in Q1, ensure anhydrous conditions, appropriate stoichiometry of PBr₃/Br₂, and sufficient reaction time and temperature.

  • β-Unsaturated Ester: At excessively high temperatures, elimination of HBr from the product can occur, leading to the formation of an α,β-unsaturated ester.[1][2]

    • Mitigation: Maintain careful temperature control during the bromination and distillation steps. Avoid overheating the reaction mixture.

  • Over-brominated Products: While less likely for this sterically hindered substrate, polybromination at other positions could occur under harsh conditions.

    • Mitigation: Use a slight excess of bromine, but avoid a large excess. Control the reaction temperature.

  • Ethyl Bromide: If PBr₃ is present during the ethanol quench, it can react with ethanol to form ethyl bromide.[3]

    • Mitigation: If possible, remove any remaining PBr₃ before the addition of ethanol, for example, by distillation under reduced pressure if the α-bromo acyl bromide is stable enough.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the synthesis of ethyl α-bromodiethylacetate via the Hell-Volhard-Zelinsky (HVZ) reaction?

A: The reaction proceeds in three main stages:

  • Acyl Bromide Formation: Diethylacetic acid reacts with a phosphorus bromide catalyst (PBr₃, or red phosphorus and bromine which forms PBr₃ in situ) to form diethylacetyl bromide.[4][5][6]

  • α-Bromination: The diethylacetyl bromide tautomerizes to its enol form. This enol then acts as a nucleophile, attacking bromine to form α-bromodiethylacetyl bromide.[2][4][5]

  • Esterification: The α-bromodiethylacetyl bromide is then reacted with ethanol to yield the final product, ethyl α-bromodiethylacetate, and HBr.[5]

Q: Can I use red phosphorus instead of phosphorus tribromide?

A: Yes, red phosphorus can be used as a catalyst. It reacts with bromine in situ to form phosphorus tribromide, which then participates in the reaction.[7] Using red phosphorus can sometimes be more convenient and cost-effective.

Q: Why are anhydrous conditions so critical for this reaction?

A: Water reacts with both the phosphorus tribromide catalyst and the acyl bromide intermediate. This not only consumes the reagents but also produces phosphorous acid and regenerates the starting carboxylic acid, leading to lower yields and a more complex purification process.

Q: How can I monitor the progress of the reaction?

A: Visual observation of the disappearance of the bromine color is a primary indicator. For more precise monitoring, techniques like TLC (if the compounds are UV active or can be visualized with a stain) or GC-MS can be used to track the consumption of the starting material and the formation of the product.

Q: What is the best way to purify the final product?

A: Purification typically involves a series of steps:

  • Washing: The crude product is washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities like unreacted diethylacetic acid or HBr. This is followed by washing with water and then brine.

  • Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Distillation: The final product is purified by vacuum distillation to separate it from any non-volatile impurities and any remaining starting materials.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Illustrative Data)

ParameterCondition ACondition BExpected Outcome on YieldRationale
Catalyst Red Phosphorus (0.1 eq)PBr₃ (0.33 eq)Similar to higherPBr₃ is the active catalyst; in situ generation from red phosphorus can be slightly less efficient.
Temperature 80 °C120 °CPotentially lower at 120°CHigher temperatures can favor the formation of elimination byproducts.[1][2]
Reaction Time 4 hours8 hoursHigher with longer timeSteric hindrance may require longer reaction times for complete conversion.
Ethanol 1.5 eq3.0 eqHigher with more ethanolAn excess of ethanol will drive the esterification equilibrium towards the product.

Note: This data is illustrative and serves as a general guide. Optimal conditions should be determined experimentally for the specific substrate.

Experimental Protocols

Protocol 1: Synthesis of Ethyl α-Bromodiethylacetate via Hell-Volhard-Zelinsky Reaction

Materials:

  • Diethylacetic acid

  • Red phosphorus

  • Bromine

  • Anhydrous ethanol

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Anhydrous diethyl ether

Procedure:

  • Acyl Bromide Formation and Bromination:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place diethylacetic acid (1.0 eq) and red phosphorus (0.1 eq).

    • Heat the mixture to 80-90 °C with stirring.

    • Slowly add bromine (1.1 eq) from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to heat the mixture under reflux until the red-brown color of bromine disappears. This may take several hours.

  • Esterification:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly and carefully add anhydrous ethanol (3.0 eq) to the reaction mixture with vigorous stirring. An exothermic reaction will occur.

    • Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

    • Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure ethyl α-bromodiethylacetate.

Visualizations

HVZ_Pathway Synthesis of Ethyl α-Bromodiethylacetate via HVZ Reaction cluster_0 Stage 1: Acyl Bromide Formation cluster_1 Stage 2: α-Bromination cluster_2 Stage 3: Esterification DAA Diethylacetic Acid DAB Diethylacetyl Bromide DAA->DAB + PBr₃ PBr3 PBr₃ (or P + Br₂) Enol Enol Intermediate DAB->Enol Tautomerization aDAB α-Bromo Diethylacetyl Bromide Enol->aDAB + Br₂ Br2 Br₂ Product Ethyl α-Bromodiethylacetate aDAB->Product + Ethanol EtOH Ethanol Troubleshooting_Yield Troubleshooting Low Yield Start Low Yield Observed Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Check_Catalyst Verify Catalyst Quality and Stoichiometry? Check_Moisture->Check_Catalyst No Solution_Dry Use Anhydrous Conditions & Inert Atmosphere Check_Moisture->Solution_Dry Yes Check_Temp Optimize Reaction Temperature? Check_Catalyst->Check_Temp No Solution_Catalyst Use High-Quality Catalyst in Correct Amount Check_Catalyst->Solution_Catalyst Yes Check_Time Increase Reaction Time? Check_Temp->Check_Time No Solution_Temp Maintain Gentle Reflux, Avoid Overheating Check_Temp->Solution_Temp Yes Solution_Time Monitor Reaction Progress (e.g., TLC, GC) Check_Time->Solution_Time Yes

References

Technical Support Center: Handling and Quenching of Ethyl α-Bromodiethylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with ethyl α-bromodiethylacetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with ethyl α-bromodiethylacetate?

A1: Ethyl α-bromodiethylacetate is a lachrymator, meaning it can cause severe eye irritation and tearing. It is also toxic by ingestion, inhalation, and skin absorption, acting as a strong skin irritant.[1][2] As a flammable liquid, it's crucial to keep it away from heat, sparks, open flames, and other ignition sources.[3] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Q2: What is the main application of ethyl α-bromodiethylacetate in organic synthesis?

A2: Ethyl α-bromodiethylacetate is primarily used as a reagent in the Reformatsky reaction.[4][5] This reaction allows for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc.[4][6][7] The resulting β-hydroxy esters are valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Q3: Why is zinc the preferred metal for the Reformatsky reaction?

A3: Zinc is used because the organozinc intermediate (Reformatsky enolate) formed is less reactive than corresponding Grignard reagents (formed with magnesium).[5] This lower reactivity prevents the enolate from reacting with the ester group of another molecule of the α-halo ester, leading to higher yields of the desired β-hydroxy ester product.[5]

Q4: How should I properly quench a reaction involving ethyl α-bromodiethylacetate?

A4: Reactions involving the organozinc intermediate formed from ethyl α-bromodiethylacetate are typically quenched with an acidic workup. This is done to neutralize the zinc enolate and dissolve any remaining zinc metal.[6] Commonly used quenching agents include dilute aqueous solutions of hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl). The quench should be performed cautiously, especially if the reaction is cooled, as the addition of an aqueous solution to a cold reaction can be exothermic.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Reformatsky Reaction
Potential Cause Troubleshooting Step
Inactive Zinc Surface The surface of zinc metal can become oxidized, preventing the reaction from initiating. Activate the zinc prior to the reaction by treating it with a small amount of iodine, 1,2-dibromoethane, or by using a zinc-copper couple.
Presence of Water Organozinc reagents are moisture-sensitive. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and use anhydrous solvents.
Low Reaction Temperature The formation of the Reformatsky reagent may require gentle heating to initiate. Monitor the reaction for signs of initiation (e.g., bubbling, color change) and apply gentle heat if necessary.
Impure Reagents Ensure the purity of ethyl α-bromodiethylacetate and the carbonyl compound. Impurities can inhibit the reaction or lead to side products.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step
Wurtz-type Coupling The organozinc reagent can couple with another molecule of ethyl α-bromodiethylacetate. This is more likely to occur at higher temperatures. Maintain a controlled reaction temperature and consider adding the α-bromoester slowly to the reaction mixture.
Dehydration of β-hydroxy ester The desired β-hydroxy ester product can sometimes dehydrate to form an α,β-unsaturated ester, especially during an acidic workup at elevated temperatures. Perform the acidic quench at a low temperature (e.g., 0 °C) and avoid prolonged exposure to strong acids.
Self-condensation of the Carbonyl Compound If the aldehyde or ketone has enolizable protons, it can undergo self-condensation under basic or acidic conditions. The Reformatsky reaction is generally performed under neutral conditions, which minimizes this side reaction.

Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction

This protocol outlines a general method for the reaction of ethyl α-bromodiethylacetate with an aldehyde or ketone.

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 - 2.0 equivalents). Add a crystal of iodine and gently heat the flask under a stream of nitrogen until the violet color of the iodine disappears. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous solvent (e.g., THF, diethyl ether, or toluene) to the activated zinc.

  • Addition of Reactants: In the dropping funnel, dissolve the aldehyde or ketone (1.0 equivalent) and ethyl α-bromodiethylacetate (1.1 - 1.5 equivalents) in the anhydrous solvent.

  • Initiation and Reaction: Add a small portion of the reactant solution to the zinc suspension. The reaction may need to be initiated by gentle heating. Once the reaction has started (indicated by a color change or gentle refluxing), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours or until the reaction is complete as monitored by TLC.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid with vigorous stirring to quench the reaction and dissolve any unreacted zinc.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times. Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quenching Agent Selection

Quenching AgentConcentrationTemperatureNotes
Saturated aq. NH₄Cl Saturated0 °C to room temp.Mildly acidic quench. Good for sensitive products.
1M HCl 1 Molar0 °CMore acidic quench. Effective at dissolving zinc. Can cause dehydration of the product if not controlled.
Saturated aq. NaHCO₃ Saturated0 °C to room temp.Basic quench. Used during workup to neutralize any remaining acid.
Water -0 °C to room temp.Neutral quench. Can be used for initial quenching, but an acidic wash is usually required to remove zinc salts.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification zinc_activation Activate Zinc (e.g., with Iodine) initiation Initiate Reaction (Gentle Heating) zinc_activation->initiation reagent_prep Prepare Reactant Solution (Aldehyde/Ketone + Ethyl α-Bromodiethylacetate in Anhydrous Solvent) addition Dropwise Addition of Reactant Solution reagent_prep->addition initiation->addition reflux Stir at Reflux addition->reflux quench Quench Reaction (e.g., aq. NH4Cl) reflux->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product β-Hydroxy Ester Product purification->product

Caption: Experimental workflow for a typical Reformatsky reaction.

troubleshooting_logic start Low Product Yield? check_zinc Was Zinc Activated? start->check_zinc check_conditions Anhydrous Conditions? check_zinc->check_conditions Yes solution_zinc Activate Zinc (I₂, 1,2-dibromoethane) check_zinc->solution_zinc No check_temp Reaction Initiated? check_conditions->check_temp Yes solution_conditions Dry Glassware & Solvents check_conditions->solution_conditions No solution_temp Apply Gentle Heat check_temp->solution_temp No success Yield Improved check_temp->success Yes solution_zinc->success solution_conditions->success solution_temp->success

Caption: Troubleshooting logic for low yield in Reformatsky reactions.

References

Technical Support Center: Synthesis of ETHYL alpha-BROMODIETHYLACETATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of ETHYL alpha-BROMODIETHYLACETATE. The information is presented in a clear question-and-answer format to directly assist with experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is a two-step process. The first step involves the α-bromination of diethylacetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to form α-bromodiethylacetyl bromide. This intermediate is then esterified with ethanol to yield the final product, this compound.

Q2: What are the critical parameters to control during the Hell-Volhard-Zelinsky (HVZ) reaction step?

A2: Key parameters to control for a successful HVZ reaction include:

  • Temperature: The reaction temperature directly influences the reaction rate. While higher temperatures can accelerate the main reaction, excessively high temperatures (above 150°C) can promote the formation of unsaturated byproducts.[1]

  • Reagent Stoichiometry: The molar ratios of bromine and the phosphorus catalyst (e.g., red phosphorus or PBr₃) to the diethylacetic acid are crucial. An excess of bromine can lead to the formation of di-brominated impurities.

  • Reaction Time: Sufficient reaction time is necessary for the complete conversion of the starting material. Monitoring the reaction progress by techniques like GC or TLC is recommended to determine the optimal reaction endpoint.

Q3: I am observing a low yield of the desired product. What are the potential causes and solutions?

A3: Low yields can stem from several factors. The following troubleshooting guide outlines potential causes and their corresponding solutions.

Troubleshooting Guide: Low Product Yield

Potential Cause Troubleshooting/Optimization Steps
Incomplete HVZ Reaction - Verify Reagent Quality: Ensure that the bromine and phosphorus catalyst are of high purity and reactive. - Optimize Reaction Time and Temperature: Monitor the reaction to completion using GC or TLC. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary. - Ensure Proper Mixing: Vigorous stirring is essential to ensure proper contact between the reactants, especially in a heterogeneous mixture involving red phosphorus.
Incomplete Esterification - Use of Anhydrous Ethanol: The presence of water can hydrolyze the α-bromodiethylacetyl bromide intermediate back to the carboxylic acid, reducing the yield of the desired ester. Ensure that the ethanol used is anhydrous. - Sufficient Reaction Time: Allow adequate time for the esterification to proceed to completion. Gentle heating can sometimes facilitate this step.
Product Loss During Workup - Inadequate Extraction: Ensure efficient extraction of the product from the aqueous phase by using a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions. - Hydrolysis During Washing: If using a basic wash (e.g., sodium bicarbonate solution) to neutralize excess acid, perform this step quickly and at a low temperature to minimize hydrolysis of the ester product.
Side Reactions - Control Temperature: As mentioned, high temperatures can lead to the formation of byproducts. Maintain the recommended temperature range for the HVZ reaction. - Control Stoichiometry: Carefully control the amount of bromine used to avoid over-bromination.

Common Impurities in this compound Synthesis

Based on the reaction mechanism and potential side reactions, the following impurities are commonly encountered. While specific quantitative data is often proprietary or not widely published, their presence can be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Impurity Chemical Structure Common Cause of Formation Suggested Analytical Detection Method
Unreacted Diethylacetic Acid (CH₃CH₂)₂CHCOOHIncomplete HVZ reaction.GC-MS, ¹H NMR
Ethyl Diethylacetate (CH₃CH₂)₂CHCOOCH₂CH₃Presence of unbrominated diethylacetyl bromide during esterification.GC-MS
Ethyl α,β-dibromodiethylacetate (CH₃CH₂)CBr(Br)COOCH₂CH₃Use of excess bromine during the HVZ reaction.GC-MS, ¹H NMR
Ethyl 2-ethyl-2-butenoate CH₃CH=C(CH₂CH₃)COOCH₂CH₃Elimination of HBr at elevated temperatures.GC-MS, ¹H NMR
α-Bromodiethylacetic Acid (CH₃CH₂)₂C(Br)COOHIncomplete esterification or hydrolysis of the product during workup.GC-MS (after derivatization), ¹H NMR

Experimental Protocols & Workflows

Experimental Protocol: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

Materials:

  • Diethylacetic acid

  • Red phosphorus (catalyst)

  • Bromine

  • Anhydrous ethanol

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

  • Bromination (HVZ Reaction):

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethylacetic acid and a catalytic amount of red phosphorus.

    • Heat the mixture to the desired reaction temperature (typically 100-130°C).

    • Slowly add bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

    • After the addition is complete, continue to heat the mixture until the red-brown color of bromine disappears, indicating the consumption of bromine.

  • Esterification:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add anhydrous ethanol to the flask. This reaction can be exothermic.

    • Stir the mixture at room temperature or with gentle heating for a specified period to ensure complete esterification.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing cold water and an organic extraction solvent (e.g., diethyl ether).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acids), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Logical Workflow for Impurity Identification and Mitigation

Impurity_Workflow Workflow for Impurity Management cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_causes Potential Root Causes Start Start Synthesis of This compound HVZ Hell-Volhard-Zelinsky Reaction Start->HVZ Esterification Esterification with Ethanol HVZ->Esterification Workup Workup and Purification Esterification->Workup Product Final Product Workup->Product Analysis Analyze Product for Impurities (GC-MS, NMR) Product->Analysis Impurity_Detected Impurity Detected? Analysis->Impurity_Detected Impurity_Detected->Product No (Purity OK) Identify_Impurity Identify Impurity Impurity_Detected->Identify_Impurity Yes Determine_Cause Determine Root Cause Identify_Impurity->Determine_Cause Optimize_Conditions Optimize Reaction Conditions Determine_Cause->Optimize_Conditions Cause1 Incorrect Stoichiometry Determine_Cause->Cause1 Cause2 Suboptimal Temperature Determine_Cause->Cause2 Cause3 Incomplete Reaction Determine_Cause->Cause3 Cause4 Presence of Water Determine_Cause->Cause4 Cause5 Inefficient Purification Determine_Cause->Cause5 Optimize_Conditions->Start Re-run Synthesis

Caption: Logical workflow for identifying and mitigating impurities during the synthesis of this compound.

Signaling Pathway of Impurity Formation

Impurity_Formation Potential Impurity Formation Pathways Diethylacetic_Acid Diethylacetic Acid Acyl_Bromide α-Bromodiethylacetyl Bromide Diethylacetic_Acid->Acyl_Bromide + Br₂ / P Unreacted_Acid Unreacted Diethylacetic Acid Diethylacetic_Acid->Unreacted_Acid Incomplete Reaction Bromine Br₂ Ethanol Ethanol Product This compound Acyl_Bromide->Product + Ethanol Dibromo_Ester Ethyl α,β-dibromodiethylacetate Acyl_Bromide->Dibromo_Ester + Excess Br₂ + Ethanol Bromo_Acid α-Bromodiethylacetic Acid Acyl_Bromide->Bromo_Acid Incomplete Esterification Unsaturated_Ester Ethyl 2-ethyl-2-butenoate Product->Unsaturated_Ester High Temp (-HBr) Product->Bromo_Acid Hydrolysis

Caption: Diagram illustrating the potential pathways for the formation of common impurities during the synthesis.

References

Technical Support Center: ETHYL alpha-BROMODIETHYLACETATE Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stabilization of ETHYL alpha-BROMODIETHYLACETATE for researchers, scientists, and drug development professionals. The following information is intended to help users anticipate and troubleshoot potential stability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during long-term storage?

A1: The primary degradation pathway for this compound is hydrolysis. Due to the presence of the ester functional group, the compound is susceptible to reaction with water, which can be present in the storage environment or as a contaminant in the solvent. This reaction yields diethylacetic acid and ethanol. The presence of acidic or basic impurities can catalyze this process.

Q2: What are the visible signs of degradation?

A2: Degradation of this compound may not always be visually apparent. However, signs of significant degradation can include a change in color (developing a yellowish tint), the formation of a precipitate (diethylacetic acid in non-polar solvents), or a change in odor. For accurate assessment, analytical testing is recommended.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and thermal decomposition. Long-term storage at elevated temperatures can lead to the formation of hydrogen bromide (HBr) gas, which can further catalyze degradation. For optimal stability, it is crucial to store the compound in a cool environment. A manufacturer suggests storing it long-term in a cool, dry place.

Q4: Can light exposure affect the stability of this compound?

Q5: What are the recommended general storage conditions for this compound?

A5: For long-term storage, this compound should be kept in a tightly sealed container, in a cool, dry, and well-ventilated place, away from sources of ignition.[1][2] It is also advisable to protect it from light by using an amber glass bottle. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Decrease in purity over time, with the appearance of a new peak corresponding to diethylacetic acid in the chromatogram. Hydrolysis due to moisture contamination.Ensure the use of anhydrous solvents and store the compound in a desiccator. Consider adding a moisture scavenger to the storage container.
Development of a yellowish color and an acidic smell. Thermal decomposition leading to the formation of HBr and subsequent degradation.Store the compound at a lower temperature (e.g., 2-8 °C). If thermal decomposition is suspected, consider adding an acid scavenger to the formulation.
Inconsistent results in reactions where this compound is used as a starting material. Degradation of the starting material.Re-analyze the purity of the this compound before use. If degradation is confirmed, purify the compound by distillation under reduced pressure.
Formation of unexpected byproducts in a reaction. Presence of degradation products in the starting material that participate in side reactions.Perform a purity check of the this compound. Consider using a freshly opened or purified batch for sensitive reactions.

Stabilization Strategies

For enhanced long-term stability of this compound, particularly when stored in solution or as part of a formulation, the use of stabilizers is recommended.

Stabilizer Type Example Mechanism of Action Typical Concentration
Acid Scavenger Epoxidized Soybean Oil (ESBO)Reacts with and neutralizes acidic byproducts such as HBr, preventing acid-catalyzed degradation.[1][3][4]0.1 - 1.0% w/w
Antioxidant / Radical Scavenger Butylated Hydroxytoluene (BHT)Inhibits free-radical mediated degradation pathways that can be initiated by light or heat.[5]0.01 - 0.1% w/w

Note: The compatibility and effectiveness of any stabilizer should be experimentally verified for the specific application and storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Analyze all samples, along with a control sample (stored at 2-8°C, protected from light), using a stability-indicating HPLC-UV or GC-MS method.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC-UV method for the quantitative analysis of this compound and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Column Temperature: 30°C.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.

  • Analysis: Inject the samples and monitor the separation of the parent compound from its degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.

Protocol 3: GC-MS Method for Purity and Impurity Profiling

Objective: To identify and quantify volatile impurities and degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C).

    • Injector Temperature: 250°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a volatile solvent like ethyl acetate.

  • Analysis: Inject the sample and identify the peaks by comparing their mass spectra with a reference library.

Visualizations

G cluster_degradation Degradation Pathways This compound This compound Diethylacetic Acid + Ethanol Diethylacetic Acid + Ethanol This compound->Diethylacetic Acid + Ethanol Hydrolysis (H2O) HBr + Other Products HBr + Other Products This compound->HBr + Other Products Thermal Stress Radical Species Radical Species This compound->Radical Species Photolytic Stress (UV/Vis)

Caption: Potential degradation pathways for this compound.

G cluster_workflow Stability Testing Workflow Start Start Forced Degradation Study Forced Degradation Study Start->Forced Degradation Study Develop Stability-Indicating Method (HPLC/GC-MS) Develop Stability-Indicating Method (HPLC/GC-MS) Forced Degradation Study->Develop Stability-Indicating Method (HPLC/GC-MS) Method Validation Method Validation Develop Stability-Indicating Method (HPLC/GC-MS)->Method Validation Long-Term Stability Study Long-Term Stability Study Method Validation->Long-Term Stability Study Data Analysis & Shelf-Life Estimation Data Analysis & Shelf-Life Estimation Long-Term Stability Study->Data Analysis & Shelf-Life Estimation End End Data Analysis & Shelf-Life Estimation->End

Caption: A typical workflow for assessing the stability of a chemical compound.

References

Technical Support Center: Troubleshooting Low Conversion Rates with α-Bromo Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving α-bromo esters, such as ETHYL alpha-BROMODIETHYLACETATE. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates when using this compound or similar α-bromo esters?

Low conversion rates in reactions with α-bromo esters are typically due to one or more of the following factors:

  • Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to efficiently displace the bromide.[1][2]

  • Steric Hindrance: The structure of the α-bromo ester or the nucleophile may physically block the reaction from occurring.[2][3]

  • Suboptimal Reaction Conditions: Issues with solvent, temperature, or reaction time can significantly hinder the reaction rate.[4][5]

  • Side Reactions: Competing reactions, such as elimination, can consume the starting material without forming the desired product.[4]

  • Reagent Quality: Degradation of the α-bromo ester or other reagents can lead to poor reactivity.

Q2: How does the choice of solvent impact the reaction?

The solvent plays a crucial role in nucleophilic substitution reactions.[1][4]

  • For SN2 reactions , which are common for α-bromo esters, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred. These solvents solvate the cation of the nucleophilic salt but leave the nucleophilic anion relatively "naked" and more reactive.[4]

  • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the reaction.[2]

Q3: Could my α-bromo ester be degrading?

Yes, α-bromo esters can be susceptible to hydrolysis, especially in the presence of moisture. It is crucial to use anhydrous solvents and reagents whenever possible. Store the α-bromo ester in a cool, dry place, and consider using freshly opened or purified material for best results.

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving issues with low conversion rates.

Issue 1: The reaction is not proceeding to completion, with significant starting material remaining.

Q4: How can I determine if my nucleophile is the limiting factor?

  • Assess Nucleophilicity: Negatively charged nucleophiles are generally more reactive than their neutral counterparts.[1][2] For example, an alkoxide (RO⁻) is a stronger nucleophile than an alcohol (ROH). If you are using a weak nucleophile, consider converting it to its conjugate base with a suitable non-nucleophilic base.

  • Consider Steric Hindrance: A bulky nucleophile will have difficulty attacking the α-carbon, especially if the α-bromo ester itself is sterically hindered.[2][3] If possible, choose a less sterically hindered nucleophile.

Q5: What are the ideal reaction conditions for a typical SN2 reaction with an α-bromo ester?

  • Solvent Selection: As mentioned, polar aprotic solvents are generally best for SN2 reactions.[4]

  • Temperature: Increasing the reaction temperature can increase the reaction rate. However, be aware that higher temperatures can also promote side reactions like elimination.[4] A good starting point is room temperature, with gradual heating if the reaction is slow.

  • Concentration: Ensure that the concentrations of your reactants are appropriate. Very dilute conditions can slow down a bimolecular reaction.

Issue 2: The desired product is not the major product, and side products are observed.

Q6: What are the likely side reactions, and how can I minimize them?

The most common side reaction is elimination, which is favored by strong, sterically hindered bases and higher temperatures.[4] To minimize elimination:

  • Use a strong, non-hindered nucleophile.

  • If a base is required to deprotonate a nucleophile, use a non-nucleophilic base.

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

The following diagram illustrates a general workflow for troubleshooting low conversion rates:

TroubleshootingWorkflow start Low Conversion Rate check_reagents Check Reagent Quality (Purity, Age, Storage) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_nucleophile Evaluate Nucleophile (Strength, Sterics) start->check_nucleophile check_side_reactions Analyze for Side Products (TLC, LC-MS, NMR) start->check_side_reactions optimize_conditions Optimize Conditions (Increase Temp, Change Solvent) check_conditions->optimize_conditions change_nucleophile Select a Better Nucleophile (Stronger, Less Hindered) check_nucleophile->change_nucleophile minimize_side_reactions Minimize Side Reactions (Lower Temp, Different Base) check_side_reactions->minimize_side_reactions success Successful Conversion optimize_conditions->success change_nucleophile->success minimize_side_reactions->success

Troubleshooting workflow for low conversion rates.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of various reaction parameters on the yield of a typical SN2 reaction with an α-bromo ester.

ParameterCondition AExpected Yield (A)Condition BExpected Yield (B)Rationale
Solvent Ethanol (Protic)LowDMF (Aprotic)HighProtic solvents can solvate and deactivate the nucleophile.[2]
Nucleophile CH₃OH (Neutral)Very LowCH₃O⁻Na⁺ (Anionic)HighAnionic nucleophiles are significantly more reactive than their neutral counterparts.[1][2]
Temperature 25°CModerate60°CHighIncreased temperature generally increases the reaction rate, but may also increase side reactions.[4]
Leaving Group α-chloro esterModerateα-bromo esterHighBromide is a better leaving group than chloride.[4]

Experimental Protocols

Example Protocol: General Procedure for SN2 Alkylation of a Phenol with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Phenol derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol derivative and anhydrous DMF.

  • Stir the solution until the phenol is completely dissolved.

  • Add the powdered potassium carbonate to the solution.

  • Stir the resulting suspension at room temperature for 15-30 minutes to form the phenoxide.

  • Add the this compound to the reaction mixture dropwise.

  • Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The following diagram illustrates the SN2 reaction pathway:

SN2_Pathway reactants Nucleophile (Nu⁻) + this compound transition_state Transition State [Nu---C---Br]⁻ reactants->transition_state Backside Attack products Product (Nu-C) + Bromide (Br⁻) transition_state->products Inversion of Stereochemistry

Generalized SN2 reaction pathway.

References

Technical Support Center: ETHYL alpha-BROMODIETHYLACETATE Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ETHYL alpha-BROMODIETHYLACETATE. The following information addresses common issues encountered during experiments, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound?

The reactivity of this compound, an α-bromo ester, is significantly influenced by the solvent system used. The solvent's polarity, protic or aprotic nature, and dielectric constant can alter the reaction mechanism and rate. Reactions with this substrate typically proceed via nucleophilic substitution (SN1 or SN2 pathways).

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents are capable of hydrogen bonding and have high dielectric constants. They excel at stabilizing charged intermediates. Consequently, they tend to favor SN1 reactions by stabilizing the carbocation intermediate that may form upon the departure of the bromide leaving group.[1][2][3] However, they can also solvate nucleophiles, reducing their reactivity, which can slow down SN2 reactions.[3][4]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have significant dipole moments but lack O-H or N-H bonds, preventing them from acting as hydrogen bond donors.[5] They are effective at dissolving ionic reagents but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[6] This makes polar aprotic solvents ideal for promoting SN2 reactions.[5][7]

  • Non-Polar Solvents (e.g., hexane, benzene): These solvents have low dielectric constants and are generally poor choices for reactions involving polar or charged species like this compound and most nucleophiles, as the reactants will likely have poor solubility.

Q2: My reaction with this compound is proceeding very slowly. What could be the cause?

A slow reaction rate can be attributed to several factors, primarily related to the solvent and nucleophile:

  • Inappropriate Solvent Choice: If you are attempting an SN2 reaction with a strong nucleophile, using a polar protic solvent could be slowing it down due to solvation of the nucleophile.[3][4] Switching to a polar aprotic solvent like DMF or DMSO could significantly increase the rate.[5]

  • Weak Nucleophile: The rate of SN2 reactions is directly dependent on the strength and concentration of the nucleophile.[4] If the nucleophile is weak, the reaction will be inherently slow. For SN1 reactions, the nucleophile is not involved in the rate-determining step, so its strength has less of an impact on the overall rate.[2]

  • Steric Hindrance: this compound has two ethyl groups at the α-position, which creates significant steric hindrance. This steric bulk will inherently disfavor an SN2 pathway, which requires backside attack. An SN1 pathway might be more favorable, but this will depend on the stability of the resulting carbocation and the ionizing ability of the solvent.

  • Low Temperature: As with most chemical reactions, lower temperatures will result in slower reaction kinetics. If the reactants and solvent are stable at higher temperatures, a moderate increase in temperature can increase the reaction rate.

Q3: I am observing multiple products in my reaction. What are the likely side reactions?

The formation of multiple products can be due to competing reaction pathways or subsequent reactions of the desired product.

  • Elimination Reactions (E1 and E2): In the presence of a strong, sterically hindered base, elimination reactions can compete with substitution to form an α,β-unsaturated ester.

  • Solvolysis: If a protic solvent like water or an alcohol is used, it can act as a nucleophile, leading to the formation of a hydroxy or alkoxy substituted product.[2][8]

  • Reaction with Base: If a base is used to deprotonate a nucleophile, it can also react with the ester functionality of this compound via saponification, especially if the reaction is heated or run for an extended period.

  • Enolate Formation: In the presence of a strong base, an enolate can be formed at the α-carbon, which can then participate in other reactions.[9]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product
Possible Cause Suggested Solution
Competing elimination reaction Use a less sterically hindered, non-basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination.
Solvolysis by protic solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5] If a protic solvent is necessary, use it at the lowest possible temperature and for the shortest reaction time.
Decomposition of the starting material or product This compound can be sensitive to water and strong bases.[10] Ensure all reagents and solvents are dry and consider using a milder base if one is required. Analyze the reaction progress by TLC or LC-MS to monitor for product degradation.
Poor solubility of reactants Ensure that both the this compound and the nucleophile are soluble in the chosen solvent. A mixture of solvents may be necessary to achieve complete dissolution.
Issue 2: Reaction Fails to Go to Completion
Possible Cause Suggested Solution
Equilibrium position is unfavorable If the reverse reaction is significant, consider using an excess of the nucleophile to push the equilibrium towards the products. If a volatile byproduct is formed, its removal (e.g., by distillation) can also drive the reaction to completion.
Deactivation of the nucleophile If using a protic solvent, the nucleophile may be heavily solvated and its reactivity diminished.[4] Switch to a polar aprotic solvent.[5]
Insufficient reaction time or temperature Monitor the reaction progress over time. If the reaction has stalled, a moderate increase in temperature may be required. However, be cautious of potential side reactions at higher temperatures.

Data Presentation

The following table provides illustrative data on the relative reaction rates of a hypothetical nucleophilic substitution reaction with this compound in various solvents. This data is based on general principles of solvent effects on SN1 and SN2 reactions and is intended for comparative purposes.

SolventDielectric Constant (ε)Solvent TypeRelative Rate (SN2 Pathway)Relative Rate (SN1 Pathway)
Hexane2.0Non-Polar< 0.0001< 0.0001
Diethyl Ether4.3Non-Polar0.0010.001
Acetone21Polar Aprotic11
Ethanol24Polar Protic0.1200
Methanol33Polar Protic0.051000
DMF37Polar Aprotic505
DMSO47Polar Aprotic10010
Water78Polar Protic0.018000

Note: Relative rates are normalized to the reaction in acetone.

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction with an Anionic Nucleophile

This protocol describes a general method for reacting this compound with a sodium salt of a nucleophile (Na-Nu) in a polar aprotic solvent.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • Reagent Addition: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the sodium salt of the nucleophile (1.2 equivalents) and dry dimethylformamide (DMF).

  • Dissolution: Stir the mixture at room temperature until the salt is completely dissolved.

  • Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in dry DMF to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature (or a slightly elevated temperature, e.g., 40-50°C, if the reaction is slow) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: General Procedure for Solvolysis (SN1 Reaction)

This protocol outlines a general procedure for the solvolysis of this compound in a polar protic solvent like ethanol.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol.

  • Substrate Addition: Add this compound (1.0 equivalent) to the ethanol.

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by TLC or GC-MS. The reaction may be slow and require several hours or days.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting product by distillation or column chromatography.

Visualizations

Caption: SN2 reaction mechanism for this compound.

SN1_Mechanism Substrate This compound Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Slow, Rate-Determining Step (Favored by Polar Protic Solvents) LeavingGroup Br⁻ Carbocation->LeavingGroup Product Substitution Product Carbocation->Product Fast Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbocation Experimental_Workflow start Start prep Prepare Dry Glassware and Reagents start->prep reaction_setup Set up Reaction Under Inert Atmosphere prep->reaction_setup add_nucleophile Add Nucleophile and Solvent reaction_setup->add_nucleophile add_substrate Add this compound add_nucleophile->add_substrate run_reaction Run Reaction and Monitor Progress (TLC/LC-MS) add_substrate->run_reaction workup Aqueous Work-up and Extraction run_reaction->workup purification Purify by Column Chromatography workup->purification end Characterize Pure Product purification->end

References

Technical Support Center: Catalyst Selection for Ethyl α-Bromodiethylacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered in reactions involving ethyl α-bromodiethylacetate. The primary focus is on the Reformatsky reaction, a key transformation for this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended catalyst for reactions involving ethyl α-bromodiethylacetate with aldehydes and ketones?

A1: The most frequently used and recommended reagent for the Reformatsky reaction with ethyl α-bromodiethylacetate is metallic zinc (Zn). Zinc's primary role is to facilitate the generation of a zinc enolate from the α-bromo ester, which can then react with carbonyl compounds. A significant advantage of using zinc is that the organozinc intermediate is relatively stable and does not require isolation before the addition of the aldehyde or ketone.

Q2: My Reformatsky reaction is not starting or the yield is very low. What is the most likely cause?

A2: A common reason for a sluggish or failed Reformatsky reaction is the deactivation of the zinc metal due to a coating of zinc oxide. To ensure an efficient reaction, it is crucial to use activated zinc. Several techniques can be employed to activate zinc dust or granules prior to use.

Q3: What are some effective methods for activating zinc?

A3: Several methods can be used to activate zinc and improve reaction yields. These include:

  • Pre-treatment with acids: Washing the zinc with dilute hydrochloric acid can remove the oxide layer.

  • Using a Zinc-Copper Couple: Treating zinc dust with a copper acetate solution creates a more reactive bimetallic system.

  • Chemical Activation: Using reagents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride (TMSCl) can effectively activate the zinc surface.

  • Rieke® Zinc: This is a highly reactive form of zinc prepared by the reduction of zinc halides and is very effective.

  • DIBAL-H Activation: A procedure using diisobutylaluminium hydride (DIBAL-H) has been developed for scalable zinc activation.

Q4: Are there alternative catalysts to zinc for the Reformatsky reaction?

A4: Yes, several other metals and metal salts have been successfully used in Reformatsky-type reactions. These can be beneficial when zinc proves ineffective or to achieve different stereoselectivities. Some alternatives include:

  • Samarium(II) iodide (SmI₂)

  • Chromium(II) chloride (CrCl₂)

  • Indium (In)

  • Copper (Cu)

  • Titanocene(III) chloride

  • Iron (Fe)

  • Magnesium (Mg)

  • Cobalt (Co)

  • Nickel (Ni)

Q5: What are common side reactions to be aware of?

A5: While the Reformatsky reaction is quite robust, side reactions can occur, leading to reduced yields of the desired β-hydroxy ester. These can include:

  • Wurtz-type coupling: Self-condensation of the organozinc reagent.

  • Dehydration of the product: The β-hydroxy ester can sometimes dehydrate to form an α,β-unsaturated ester, especially under harsh work-up conditions.

  • Aldol condensation of the carbonyl compound: If the carbonyl substrate is prone to self-condensation, this can be a competing reaction.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Reaction fails to initiate (no color change, no exotherm) Inactive zinc surface (oxide layer).Activate the zinc using one of the methods described in FAQ 3. Using a small crystal of iodine is a common and effective starting point.
Wet reagents or solvent.Ensure all glassware is thoroughly dried and use anhydrous solvents. Store ethyl α-bromodiethylacetate and the carbonyl compound over molecular sieves if necessary.
Low yield of β-hydroxy ester Incomplete reaction.Increase the reaction time or consider gentle heating. Ensure efficient stirring to maintain good contact between the zinc and the reactants.
Suboptimal solvent.The most common solvents are ethers like diethyl ether and tetrahydrofuran (THF), or aromatic hydrocarbons like benzene and toluene. Consider screening different solvents to find the optimal one for your specific substrates.
Stoichiometry of reactants.Ensure the correct stoichiometry is used. Typically, an excess of the α-bromo ester and zinc relative to the carbonyl compound is employed.
Formation of significant byproducts Self-condensation of the organozinc reagent.Try adding the ethyl α-bromodiethylacetate slowly to the mixture of zinc and the carbonyl compound. This can minimize the concentration of the organozinc reagent at any given time.
Dehydration of the desired product.Use a mild acidic work-up (e.g., saturated aqueous ammonium chloride) to quench the reaction. Avoid strong acids or high temperatures during work-up and purification.
Inconsistent results between batches Variability in zinc quality.Use zinc from the same supplier and lot number if possible. Always activate a new batch of zinc before use.
Purity of starting materials.Ensure the purity of ethyl α-bromodiethylacetate and the carbonyl compound. Impurities can inhibit the reaction.

Data Presentation

Table 1: Comparison of Catalysts for the Reformatsky-Type Reaction with α-Bromo Esters

Catalyst/MetalCarbonyl Compoundα-Bromo EsterSolventYield (%)Reference
Activated ZincKetoneEthyl bromoacetateToluene86
IndiumBenzaldehydeEthyl bromoacetateTHF97
SmI₂AldehydeChiral α-bromoacetyl-2-oxazolidinoneTHFHigh
CopperVarious aldehydes and ketonesEthyl iodoacetateNot specifiedExcellent
Titanocene(III)Various aldehydes and ketonesNot specifiedNot specifiedGood
Iron(0)Various aldehydes and ketonesNot specifiedNot specifiedGood

Note: This table provides a general overview. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction using Activated Zinc

  • Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon). Add a small crystal of iodine.

  • Reaction Setup: Add anhydrous solvent (e.g., THF or toluene) to the flask.

  • Initiation: Gently heat the mixture until the color of the iodine disappears, indicating the activation of the zinc.

  • Addition of Reactants: To the activated zinc suspension, add the aldehyde or ketone (1.0 equivalent) dissolved in the anhydrous solvent.

  • Slowly add a solution of ethyl α-bromodiethylacetate (1.1 equivalents) in the anhydrous solvent from the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure β-hydroxy ester.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware D Add Zinc & Solvent A->D B Activate Zinc B->D C Prepare Anhydrous Solvents C->D E Add Carbonyl Compound D->E F Slowly Add Ethyl α-Bromodiethylacetate E->F G Monitor by TLC F->G H Quench Reaction G->H I Extract with Organic Solvent H->I J Wash & Dry I->J K Concentrate J->K L Purify (Chromatography) K->L

Caption: General experimental workflow for the Reformatsky reaction.

Troubleshooting_Catalyst Start Reaction Not Initiating or Low Yield Q1 Is the zinc activated? Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Are reagents and solvents anhydrous? A1_yes->Q2 Sol1 Activate Zinc: - Iodine - Acid Wash - Rieke Zinc A1_no->Sol1 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Is the temperature and reaction time optimized? A2_yes->Q3 Sol2 Dry solvents and reagents thoroughly. A2_no->Sol2 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No End Consider alternative catalysts (SmI2, In, etc.) A3_yes->End Sol3 Increase temperature and/or reaction time. A3_no->Sol3

Caption: Troubleshooting flowchart for catalyst-related issues.

Reaction_Pathway cluster_reactants Reactants A Ethyl α-Bromodiethylacetate D Oxidative Addition: Formation of Organozinc Reagent (Reformatsky Enolate) A->D B Aldehyde or Ketone E Nucleophilic Addition to Carbonyl B->E C Zinc (Catalyst) C->D D->E F Zinc Alkoxide Intermediate E->F G Acidic Work-up F->G H β-Hydroxy Ester (Product) G->H

Caption: Simplified reaction pathway for the Reformatsky reaction.

Validation & Comparative

A Comparative Guide to Alkylation: Ethyl α-Bromodiethylacetate vs. Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the development of pharmaceutical intermediates, the choice of alkylating agent is pivotal to the success of a reaction. This guide provides a comparative analysis of two α-bromo ester alkylating agents: Ethyl α-bromodiethylacetate and Ethyl bromoacetate. While both are effective electrophiles for introducing an ethoxycarbonylmethyl moiety, their structural differences lead to significant variations in reactivity and applicability. This comparison is based on established reactivity principles and available experimental data for ethyl bromoacetate, with theoretical considerations for the more sterically hindered ethyl α-bromodiethylacetate due to a scarcity of published experimental data for the latter.

Performance Comparison: Reactivity and Steric Hindrance

The primary distinction between Ethyl α-bromodiethylacetate and Ethyl bromoacetate lies in the substitution at the α-carbon. Ethyl bromoacetate possesses two hydrogen atoms at this position, offering minimal steric hindrance to an incoming nucleophile. In contrast, Ethyl α-bromodiethylacetate features two ethyl groups at the α-carbon, creating a significantly more crowded environment. This steric bulk is the determining factor in their relative reactivity in alkylation reactions, which typically proceed via an S(_N)2 mechanism.

Key Performance Differences:

  • Ethyl bromoacetate: Due to its unhindered structure, it is a highly effective alkylating agent for a wide range of nucleophiles, including amines, phenols, and carbanions. Reactions generally proceed under mild conditions with good to excellent yields.

  • Ethyl α-bromodiethylacetate: The substantial steric hindrance from the two α-ethyl groups is expected to dramatically decrease the rate of S(_N)2 reactions. Nucleophilic attack at the α-carbon is significantly impeded, likely requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases/nucleophiles) and resulting in lower yields compared to ethyl bromoacetate. In many cases, elimination reactions may become a competing and significant pathway.

Data Summary

The following table summarizes the expected and observed performance of the two alkylating agents in typical alkylation reactions.

ParameterEthyl BromoacetateEthyl α-Bromodiethylacetate (Theoretical)
Reaction Type Primarily S(_N)2S(_N)2 (significantly slower), E2 elimination may compete
Relative Reactivity HighLow
Typical Nucleophiles Primary and secondary amines, phenols, carboxylates, enolatesPotentially small, highly reactive nucleophiles
Reaction Conditions Mild (e.g., room temperature to moderate heating)More forcing conditions (e.g., elevated temperatures)
Expected Yields Good to ExcellentPoor to Moderate
Key Applications Versatile alkylating agent in pharmaceutical and fine chemical synthesisLimited applications, potentially for creating highly hindered centers

Experimental Protocols

Detailed experimental protocols for alkylation reactions are widely available for ethyl bromoacetate. Due to the lack of specific literature for ethyl α-bromodiethylacetate, a general protocol for S(_N)2 alkylation is provided, with the caveat that optimization of reaction conditions would be necessary.

General Protocol for N-Alkylation of a Primary Amine with Ethyl Bromoacetate
  • Materials: Primary amine, ethyl bromoacetate, a non-nucleophilic base (e.g., K(_2)CO(_3), Et(_3)N), and a polar aprotic solvent (e.g., acetonitrile, DMF).

  • Procedure:

    • To a solution of the primary amine (1.0 eq.) and the base (1.5-2.0 eq.) in the chosen solvent, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[1][2]

Note on over-alkylation: A common issue with the alkylation of primary amines is the potential for multiple alkylations, leading to secondary and tertiary amine byproducts. Using a large excess of the amine can help to favor mono-alkylation.[2][3][4]

Theoretical Protocol for Alkylation using Ethyl α-Bromodiethylacetate

A similar protocol to the one above would be the starting point. However, significant modifications would likely be required:

  • Temperature: Higher reaction temperatures (e.g., >100 °C) may be necessary to overcome the activation energy barrier imposed by steric hindrance.

  • Base: A stronger, non-nucleophilic base might be employed to facilitate the reaction.

  • Reaction Time: Considerably longer reaction times are anticipated.

  • Yield: The expected yield of the desired S(_N)2 product is likely to be low, with the potential for elimination byproducts.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the logical flow of the alkylation reactions and a general experimental workflow.

General S(_N)2 Alkylation Pathway cluster_reactants Reactants Nucleophile Nucleophile Transition_State S(_N)2 Transition State Nucleophile->Transition_State Alkylating_Agent Ethyl Bromoacetate or Ethyl α-Bromodiethylacetate Alkylating_Agent->Transition_State Product Alkylated Product Transition_State->Product Leaving_Group Bromide Ion Transition_State->Leaving_Group

SN2 Alkylation Pathway

Experimental Workflow for Alkylation Start Start Reactants Combine Nucleophile, Base, and Solvent Start->Reactants Addition Add Alkylating Agent Reactants->Addition Reaction Stir at Specified Temperature Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End End Analysis->End

Alkylation Experimental Workflow

Conclusion

Conversely, Ethyl α-bromodiethylacetate is a significantly less reactive analogue due to severe steric congestion at the α-carbon. Its use in S(_N)2 alkylations is expected to be challenging, likely resulting in low yields and requiring harsh reaction conditions that may promote side reactions such as elimination. Therefore, for most standard alkylation protocols, ethyl bromoacetate is the superior choice. Ethyl α-bromodiethylacetate may only be considered in specific cases where the creation of a highly sterically encumbered center is the primary objective and alternative synthetic routes are not viable. Researchers should be prepared for extensive optimization and the potential for low reaction efficiency when working with this hindered electrophile.

References

A Comparative Spectroscopic and Performance Analysis of Ethyl alpha-Bromodiethylacetate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Reformatsky reaction, a cornerstone in carbon-carbon bond formation, is pivotal in the synthesis of β-hydroxy esters, which are crucial intermediates in the production of a wide array of pharmaceutical compounds. The reaction of ethyl alpha-bromodiethylacetate and similar α-halo esters with a metal, typically zinc, proceeds through an organometallic intermediate, the structure and reactivity of which dictates the efficiency and outcome of the synthesis. This guide provides a detailed comparison of the spectroscopic analysis and performance of the reaction intermediates derived from this compound and its alternatives, supported by experimental data from the scientific literature.

Performance Comparison of Reformatsky Reactions

The choice of metal and α-halo ester in the Reformatsky reaction significantly impacts the reaction time and yield. While zinc is the traditional metal of choice, other metals and their salts have been explored as alternatives.

Table 1: Comparison of Metal Promoters in the Reformatsky Reaction with Ethyl Bromoacetate and Benzaldehyde

Metal PromoterCarbonyl Substrateα-Halo EsterSolventReaction ConditionsReaction TimeYield (%)
IndiumBenzaldehydeEthyl bromoacetateTHFSonication, Room Temp.2 hours97[1][2]
IndiumBenzaldehydeEthyl bromoacetateTHFStirring, Room Temp.17 hours70[1][2]
ZincBenzaldehydeEthyl bromoacetateToluene / EtherNot specifiedNot specified52[2]
Zinc (activated)KetoneEthyl bromoacetateToluene90 °C30 minutes86[2]

Key Observations:

  • Indium's Efficacy: Indium, particularly under sonication, demonstrates remarkable efficiency, leading to a nearly quantitative yield in a significantly shorter timeframe compared to traditional zinc-mediated reactions.[1][2]

  • Activation of Zinc: The use of activated zinc can substantially improve the yield and reduce the reaction time.[2]

The structure of the α-halo ester also plays a role in the reaction's success. Below is a comparison of yields obtained with different α-halo esters in various Reformatsky reactions.

Table 2: Yield Comparison for Different α-Halo Esters in the Reformatsky Reaction

α-Halo EsterCarbonyl SubstrateMetalYield (%)
Ethyl bromoacetateIsatin-derived N-sulfinyl ketiminesZinc/CuCl65-91[3]
tert-Butyl bromoacetateChiral aldehydeZinc97[4]
Ethyl iodoacetateAldehydesZinc/Me₂Znup to 98[5]
Ethyl bromozinc-α,α-difluoroacetateCinnamaldehydeZinc60[4]

Spectroscopic Analysis of Reaction Intermediates

Direct spectroscopic analysis of the organozinc intermediate (Reformatsky reagent) in solution is challenging due to its reactive and often transient nature. However, a combination of techniques, including NMR, IR, and mass spectrometry, along with X-ray crystallography of isolated intermediates, provides insight into their structure and behavior.

The intermediate formed from ethyl bromoacetate and zinc, ethyl bromozincacetate, has been isolated and its crystal structure determined as a THF-coordinated dimer.[6] In solution, particularly in ethereal solvents, it is also believed to exist predominantly as a dimer.[6] This dimeric structure is a key feature of the reaction mechanism.

While detailed comparative spectroscopic data for the intermediates of different α-halo esters in solution is scarce, we can compare the spectroscopic data of the starting materials and the final products to infer differences in reactivity.

Table 3: Spectroscopic Data for Ethyl Bromoacetate and a Representative Product

CompoundTechniqueKey Spectroscopic Data
Ethyl bromoacetate (Starting Material) ¹H NMR (CDCl₃) δ 4.24 (q, 2H), 3.84 (s, 2H), 1.31 (t, 3H) ppm[5][7]
¹³C NMR (CDCl₃) δ 167.1, 62.0, 25.8, 14.1 ppm[8]
IR (neat) 1750 cm⁻¹ (C=O stretch)[9]
Mass Spec (EI) m/z 168, 166 (M+), 123, 121, 88, 43[10]
Ethyl 3-hydroxy-3-phenylpropanoate (Product) ¹H NMR (CDCl₃) δ 7.25-7.40 (m, 5H), 5.15 (dd, 1H), 4.15 (q, 2H), 2.75 (d, 2H), 1.25 (t, 3H) ppm
¹³C NMR (CDCl₃) δ 172.5, 142.5, 128.5, 127.8, 125.7, 70.5, 60.8, 43.6, 14.2 ppm

Experimental Protocols

General Procedure for the Zinc-Mediated Reformatsky Reaction

This protocol is a representative procedure for the reaction of an α-halo ester with a carbonyl compound in the presence of zinc.

Materials:

  • Zinc powder

  • This compound (or other α-halo ester)

  • Aldehyde or ketone

  • Anhydrous toluene or ether

  • 10% Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place zinc powder (1.2 equivalents).

  • The flask is heated to gently reflux the solvent.

  • A solution of the α-halo ester (1.0 equivalent) and the carbonyl compound (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel to the stirred suspension of zinc.

  • After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes.

  • The reaction is cooled to room temperature and then quenched by the slow addition of 10% HCl.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol for In Situ Spectroscopic Analysis of the Reaction Intermediate

Due to the air- and moisture-sensitivity of the organozinc intermediate, spectroscopic analysis must be performed under an inert atmosphere using specialized techniques.

For NMR Spectroscopy:

  • The reaction is set up in a Schlenk flask under an argon or nitrogen atmosphere.

  • A sample of the reaction mixture containing the intermediate is withdrawn using a gas-tight syringe.

  • The sample is transferred to a dry NMR tube that has been previously flushed with an inert gas and sealed with a septum.

  • Deuterated solvent, also rigorously dried and deoxygenated, is added to the NMR tube via syringe.

  • The NMR tube is quickly sealed and transferred to the NMR spectrometer for analysis.[11][12]

For In Situ FTIR Spectroscopy:

  • The reaction is carried out in a reactor equipped with an in-situ FTIR probe (e.g., a diamond ATR probe).

  • The probe is inserted into the reaction mixture, allowing for the continuous collection of IR spectra throughout the course of the reaction.

  • The formation of the intermediate can be monitored by the appearance of new characteristic absorption bands and the disappearance of the starting material's bands.[13]

Visualizations

Reaction Pathway of this compound

The following diagram illustrates the generally accepted mechanism for the Reformatsky reaction, highlighting the formation of the dimeric organozinc intermediate.

G Reaction Pathway of this compound cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_carbonyl Carbonyl Compound cluster_product Product Formation EtOOC-C(Et)2-Br This compound Intermediate_monomer [BrZn-C(Et)2-COOEt] EtOOC-C(Et)2-Br->Intermediate_monomer + Zn Zn Zinc Metal Intermediate_dimer Dimeric Zinc Enolate (BrZn(Et)2C-COOEt)2 Intermediate_monomer->Intermediate_dimer Dimerization Alkoxide Zinc Alkoxide Intermediate_dimer->Alkoxide + R2CO R2CO Aldehyde or Ketone (R-CO-R') R2CO->Alkoxide Product beta-Hydroxy Ester Alkoxide->Product Acidic Workup

Caption: The reaction of this compound with zinc forms a dimeric organozinc intermediate which then reacts with a carbonyl compound.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the logical flow for the spectroscopic characterization of the air-sensitive Reformatsky reaction intermediate.

G Workflow for Spectroscopic Analysis of Reaction Intermediates Start Start: Prepare Reaction Setup Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Add_Reagents Add Zinc and Solvent Inert_Atmosphere->Add_Reagents Initiate_Reaction Add Alpha-Halo Ester (Formation of Intermediate) Add_Reagents->Initiate_Reaction In_Situ_Analysis In Situ Analysis Initiate_Reaction->In_Situ_Analysis FTIR_Probe Monitor with In Situ FTIR Probe In_Situ_Analysis->FTIR_Probe Yes Ex_Situ_Analysis Ex Situ Analysis In_Situ_Analysis->Ex_Situ_Analysis No Data_Analysis Data Analysis and Structural Elucidation FTIR_Probe->Data_Analysis Withdraw_Sample Withdraw Sample under Inert Atmosphere Ex_Situ_Analysis->Withdraw_Sample Prepare_NMR Prepare NMR Sample in Glovebox or with Schlenk Line Withdraw_Sample->Prepare_NMR Prepare_MS Prepare Sample for Mass Spectrometry Withdraw_Sample->Prepare_MS Acquire_NMR Acquire NMR Spectrum Prepare_NMR->Acquire_NMR Acquire_NMR->Data_Analysis Acquire_MS Acquire Mass Spectrum Prepare_MS->Acquire_MS Acquire_MS->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the spectroscopic analysis of air-sensitive reaction intermediates using in situ and ex situ techniques.

References

A Comparative Guide to ETHYL alpha-BROMODIETHYLACETATE and Alternative Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is crucial for the successful synthesis of target molecules. This guide provides an objective comparison of the performance of ETHYL alpha-BROMODIETHYLACETATE, a sterically hindered α-halo ester, with other common alkylating agents. The comparison is supported by experimental data, detailed protocols for key reactions, and visualizations of important chemical pathways and workflows.

Introduction to Alkylating Agents

Alkylating agents are reactive compounds that introduce an alkyl group into a substrate molecule through substitution or addition reactions.[1] The reactivity of these agents is fundamental to the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[2] The most common alkylating agents are alkyl halides, which typically react via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4]

ETHYL α-BROMODIETHYLACETATE (ethyl 2-bromo-2-ethylbutanoate) is an α-halo ester. The presence of the ester's carbonyl group activates the adjacent carbon-bromine bond, making it susceptible to nucleophilic attack.[5] However, the two ethyl groups at the α-carbon create significant steric hindrance, which is expected to decrease its reaction rate compared to less substituted α-halo esters like ethyl bromoacetate.

Performance Comparison of Alkylating Agents

The choice of an alkylating agent depends on a balance of reactivity, selectivity, cost, and safety. This section compares ETHYL α-BROMODIETHYLACETATE with several classes of alternatives.

Alternative Alkylating Agents Include:

  • Less Hindered α-Halo Esters (e.g., Ethyl Bromoacetate): Widely used and highly reactive due to minimal steric hindrance.[6][7]

  • Activated Alkyl Halides (e.g., Benzyl Bromide, Allyl Bromide): Exhibit high reactivity due to the stabilization of the transition state.

  • Simple Alkyl Halides (e.g., Ethyl Bromide, n-Heptyl Bromide): Standard, less reactive agents suitable for many applications.

  • Alkyl Sulfonates (e.g., Mesylates, Tosylates): More reactive than corresponding halides due to the excellent leaving group ability of sulfonate anions.[8]

Data Presentation

The following tables summarize the physical properties and comparative reactivity of these agents in common alkylation reactions.

Table 1: Physical and Chemical Properties of Selected Alkylating Agents

Alkylating AgentFormulaMolar Mass ( g/mol )Boiling Point (°C)Key Hazards
ETHYL α-BROMODIETHYLACETATEC8H15BrO2223.11~190-200 (est.)Irritant, Alkylating Agent
Ethyl BromoacetateC4H7BrO2167.00158Toxic, Lachrymator, Strong Irritant[9]
Benzyl BromideC7H7Br171.03198-199Toxic, Lachrymator, Corrosive
Ethyl BromideC2H5Br108.9738.4Flammable, Toxic
n-Heptyl BromideC7H15Br179.10179-181Irritant
Ethyl TosylateC9H12O3S200.25267Irritant, Alkylating Agent

Table 2: Comparative Performance in O-Alkylation of Phenols (Williamson Ether Synthesis)

Alkylating AgentSubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl Bromide2,6-di-tert-butylphenolK₂CO₃DMF801287[8]
n-Heptyl BromidePhenolDBU-120474.5[8]
Ethyl Bromoacetatep-t-butyl calix[10]areneK₂CO₃AcetoneReflux24-[9]
Benzyl BromideN-acetyl-L-tyrosineK₂CO₃DMFRT1295N/A

Table 3: Comparative Performance in N-Alkylation of Amines and Heterocycles

Alkylating AgentSubstrateBase/CatalystSolventTemp (°C)Time (h)Yield (%)Reference
Ethyl BromoacetateHeterocyclic ketene aminalsNaHTHFReflux3-472-90[11]
Ethyl BromoacetateUracilHMDS/KIAcetonitrileReflux588[12]
Benzyl BromideAnilineAl₂O₃-OKAcetonitrileRT198[13]
Ethyl BromideAnilineAl₂O₃-OKAcetonitrileRT790[13]

Note: The primary reaction of amines with ethyl bromoacetate is N-alkylation rather than amide formation.[14] Due to steric hindrance, ETHYL α-BROMODIETHYLACETATE would be expected to react significantly slower than ethyl bromoacetate in these reactions.

Mandatory Visualization

Caption: General Mechanism of SN2 Alkylation.

Experimental_Workflow A 1. Reaction Setup - Substrate - Base/Solvent - Inert Atmosphere B 2. Addition of Alkylating Agent (e.g., Ethyl Bromoacetate) A->B Add Agent C 3. Reaction Monitoring - Temperature Control - Time - TLC / LC-MS B->C Initiate Reaction D 4. Work-up - Quench Reaction - Extraction C->D Reaction Complete E 5. Purification - Column Chromatography D->E Crude Product F 6. Analysis - Yield Calculation - NMR, Mass Spec E->F Purified Product

Caption: Workflow for Comparing Alkylating Agent Efficacy.

Reformatsky_Reaction start α-Halo Ester + Zinc (Zn) enolate Organozinc Enolate (Reformatsky Reagent) start->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate enolate->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->intermediate product β-Hydroxy Ester intermediate->product Acidic Work-up

Caption: The Reformatsky Reaction Pathway.

Experimental Protocols

Detailed methodologies are provided for key reactions to allow for accurate replication and comparison.

Protocol 1: General Procedure for O-Alkylation of Phenol

This protocol describes a typical Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq)

  • Alkylating Agent (e.g., Ethyl Bromoacetate, 1.1 eq)

  • Potassium Carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Alkylation of a Primary Amine

This protocol is adapted from general procedures for the N-alkylation of amines with alkyl halides.[13]

Materials:

  • Primary Amine (1.0 eq)

  • Alkylating Agent (e.g., Ethyl Bromide, 1.0 eq)

  • Acetonitrile

  • Solid Base Catalyst (e.g., Al₂O₃-OK, 20 wt% of amine)

Procedure:

  • In a round-bottom flask, combine the primary amine (10 mmol), alkylating agent (10 mmol), acetonitrile (10 mL), and the Al₂O₃-OK catalyst (20 wt%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting amine is consumed. Reaction times can vary from 1 to 7 hours depending on the reactivity of the substrates.[13]

  • Once the reaction is complete, filter the catalyst from the mixture.

  • Wash the solid catalyst with an organic solvent (e.g., ether).

  • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product via column chromatography or distillation as required.

Protocol 3: The Reformatsky Reaction

This reaction is a signature application of α-halo esters, including ethyl bromoacetate and its derivatives.[15]

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • α-Halo Ester (e.g., Ethyl Bromoacetate, 1.2 eq)

  • Activated Zinc dust (1.5 eq)

  • Anhydrous solvent (e.g., THF, Benzene)

  • Iodine (catalytic amount)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, place activated zinc dust and a crystal of iodine.

  • Add a small portion of the α-halo ester to initiate the reaction (indicated by the disappearance of the iodine color).

  • Add the anhydrous solvent, followed by a solution of the carbonyl compound and the remaining α-halo ester dropwise, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and quench by slow addition of a saturated aqueous solution of ammonium chloride or dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude β-hydroxy ester, which can be purified by chromatography.

Conclusion

ETHYL α-BROMODIETHYLACETATE serves as a sterically hindered alkylating agent. Its reactivity is expected to be lower than that of less substituted analogs like ethyl bromoacetate due to steric effects. This can be advantageous in situations requiring higher selectivity or to avoid over-alkylation. However, for general-purpose alkylations where high reactivity is desired, alternative agents such as ethyl bromoacetate, benzyl bromide, or alkyl sulfonates are often more effective.[8][12] The choice of alkylating agent should be carefully considered based on the specific substrate, desired reaction rate, and potential for side reactions. The provided protocols and comparative data serve as a foundational guide for making this selection.

References

Comparative Guide to β-Hydroxy Ester Synthesis: Validation of Ethyl α-Bromodiethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ethyl α-Bromodiethylacetate Performance in β-Hydroxy Ester Synthesis with Supporting Experimental Data.

The synthesis of β-hydroxy esters is a cornerstone of organic chemistry, providing crucial intermediates for the production of a wide range of pharmaceuticals and biologically active molecules. The Reformatsky reaction, a classic method for carbon-carbon bond formation, offers a reliable route to these valuable compounds. This guide provides a detailed comparison of the use of ETHYL alpha-BROMODIETHYLACETATE in the Reformatsky reaction, alongside alternative methods, supported by experimental data to inform reagent selection and methods design.

Performance Comparison of Reagents in β-Hydroxy Ester Synthesis

The selection of the α-haloester is critical to the outcome of the Reformatsky reaction. While simpler reagents like ethyl bromoacetate are widely used, the sterically hindered nature of this compound offers the potential for the synthesis of complex, quaternary carbon centers. However, this steric bulk can also impact reaction efficiency. Below is a comparative summary of various reagents and their performance in β-hydroxy ester synthesis.

Reagent/MethodCarbonyl PartnerMetal/CatalystSolventReaction TimeYield (%)Diastereoselectivity (dr)Reference
This compound BenzaldehydeZincToluene/EtherNot SpecifiedModerateNot SpecifiedGeneral Knowledge
This compound KetoneZincToluene/EtherNot SpecifiedModerateNot SpecifiedGeneral Knowledge
Ethyl BromoacetateBenzaldehydeZincToluene/EtherNot Specified52%Not Applicable[1]
Ethyl BromoacetateBenzaldehydeIndium (Sonication)THF2 hours97%Not Applicable[2][3]
Ethyl BromoacetateBenzaldehydeIndium (Stirring)THF17 hours70%Not Applicable[2][3]
Ethyl BromoacetateKetoneActivated ZincToluene30 minutes86%Not Applicable[4]
Ethyl 2-bromopropanoateBenzaldehydeIndiumTHFNot Specified76%2.5:1[3]
Ethyl 2-bromo-2-methylpropanoateBenzaldehydeIndiumTHFNot Specified82%Not Applicable[3]
(R)-α-chloroacetyl-2-oxazolidinoneL-cysteine-derived aldehydeSmI₂THFNot Specified95%>98% de[5]

Key Observations:

  • Steric Hindrance: The use of the sterically demanding this compound in the Reformatsky reaction generally leads to moderate yields. The gem-diethyl group hinders the approach of the organozinc reagent to the carbonyl carbon, which can result in longer reaction times and lower conversions compared to less substituted α-haloesters.

  • Alternative Metals: The use of indium as a promoter, particularly under sonication, can dramatically increase yields and reduce reaction times for less hindered α-bromoesters like ethyl bromoacetate.[2][3] This suggests that exploring alternative metals could be a viable strategy to improve the efficiency of reactions involving this compound.

  • Diastereoselectivity: For α-substituted bromoesters, the diastereoselectivity of the Reformatsky reaction is a key consideration. While specific data for this compound is limited in the reviewed literature, studies with other substituted esters, such as ethyl 2-bromopropanoate, show moderate diastereoselectivity.[3] More specialized reagents and conditions, such as the use of chiral auxiliaries and samarium(II) iodide, can achieve excellent diastereoselectivity.[5]

  • Alternative Synthetic Routes: For the synthesis of α,α-disubstituted β-hydroxy esters, alternative methods to the Reformatsky reaction exist, though they may involve more steps or different starting materials. These can include aldol-type condensations with highly hindered enolates or multi-step sequences involving protection and deprotection steps.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Reformatsky reaction.

General Experimental Protocol for the Reformatsky Reaction with this compound

Materials:

  • Zinc dust (activated)

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Toluene or Diethyl Ether

  • Iodine (catalytic amount)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents) and a crystal of iodine.

  • Gently heat the flask under a nitrogen atmosphere to activate the zinc, as indicated by the disappearance of the iodine color.

  • Allow the flask to cool to room temperature.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous toluene or diethyl ether dropwise from the addition funnel.

  • After the initial exothermic reaction subsides, gently reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Protocol: Indium-Mediated Reformatsky Reaction with Ethyl Bromoacetate[2][3]

Materials:

  • Indium powder

  • Ethyl bromoacetate

  • Benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a suspension of indium powder (1.0 equivalent) in anhydrous THF, add ethyl bromoacetate (1.5 equivalents) followed by benzaldehyde (1.0 equivalent).

  • For sonication-assisted reaction, place the reaction vessel in an ultrasonic bath at room temperature for 2 hours.

  • For a stirred reaction, stir the mixture at room temperature for 17 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by silica gel chromatography.

Visualizing the Reaction Pathway

To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Reformatsky_Mechanism cluster_0 Formation of Organozinc Reagent cluster_1 Nucleophilic Addition cluster_2 Workup alpha_haloester Ethyl α-Bromodiethylacetate organozinc Reformatsky Reagent (Organozinc Enolate) alpha_haloester->organozinc Oxidative Addition Zn Zn metal Zn->organozinc intermediate Zinc Alkoxide Intermediate organozinc->intermediate Coordination & Attack carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->intermediate product β-Hydroxy Ester intermediate->product Acidic Workup (H₃O⁺)

Caption: Mechanism of the Reformatsky Reaction.

Experimental_Workflow start Start: Assemble Reaction reagents Combine Zinc, Solvent, Aldehyde/Ketone, and Ethyl α-Bromodiethylacetate start->reagents reaction Reflux Reaction Mixture reagents->reaction workup Acidic Workup and Extraction reaction->workup purification Column Chromatography workup->purification product β-Hydroxy Ester Product purification->product

Caption: Experimental Workflow for β-Hydroxy Ester Synthesis.

Conclusion

This compound serves as a valuable reagent for the synthesis of sterically hindered β-hydroxy esters containing a quaternary α-carbon center. While its reactivity is lower than that of less substituted α-haloesters, leading to more moderate yields, it provides access to unique molecular architectures. For less sterically demanding targets, alternative reagents such as ethyl bromoacetate, especially when paired with alternative metals like indium, can offer significantly higher yields and shorter reaction times. The choice of reagent should therefore be guided by the specific structural requirements of the target molecule and the desired reaction efficiency. Further optimization of reaction conditions, including the exploration of different metal promoters and activation techniques, may enhance the utility of this compound in complex molecule synthesis.

References

A Comparative Guide to the Chromatographic Separation of ETHYL α-BROMODIETHYLACETATE Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of various chromatographic techniques for the separation and purification of ETHYL α-BROMODIETHYLACETATE from a typical reaction mixture. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and performance data to aid in the selection of the most suitable separation strategy.

The synthesis of ETHYL α-BROMODIETHYLACETATE, an important intermediate in organic synthesis, often results in a complex mixture containing unreacted starting materials, the desired product, and potential byproducts. Effective purification is crucial to ensure the quality and reliability of subsequent reactions. This guide compares three common chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Flash Column Chromatography.

Hypothetical Reaction Mixture Components

For the purpose of this guide, we will consider a reaction mixture resulting from the bromination of ethyl diethylacetate. The primary components of interest for separation are:

  • Ethyl diethylacetate (Starting Material)

  • ETHYL α-BROMODIETHYLACETATE (Product)

  • Ethyl α,α-dibromodiethylacetate (Potential Byproduct)

  • N-Bromosuccinimide (NBS) (Reagent)

  • Succinimide (Reagent Byproduct)

Comparison of Chromatographic Techniques

The selection of a chromatographic technique depends on the specific requirements of the analysis or purification, such as the desired purity, sample throughput, and scale of the separation.

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of each technique for the separation of the hypothetical reaction mixture.

ParameterHPLC (Analytical)GC-MS (Analytical)Flash Column Chromatography (Preparative)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Adsorption chromatography with a solid stationary phase and a liquid mobile phase under pressure.
Primary Use Quantitative analysis, purity assessment.Identification and quantification of volatile components.Bulk purification of the desired product.
Typical Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).Silica Gel (e.g., 40-63 µm).
Elution Order Succinimide, Ethyl diethylacetate, ETHYL α-BROMODIETHYLACETATE, Ethyl α,α-dibromodiethylacetate.Ethyl diethylacetate, ETHYL α-BROMODIETHYLACETATE, Ethyl α,α-dibromodiethylacetate, Succinimide (if volatile).Ethyl α,α-dibromodiethylacetate, ETHYL α-BROMODIETHYLACETATE, Ethyl diethylacetate, Succinimide.
Resolution HighVery HighModerate
Analysis Time 10-30 minutes15-40 minutes30-90 minutes
Sample Size µLµLmg to g
Advantages High resolution, suitable for non-volatile compounds, excellent quantitation.[1][2][3]High sensitivity, provides structural information (MS), excellent for volatile compounds.[4][5]Scalable for purification, cost-effective for large samples.
Disadvantages Limited sample capacity, higher cost per sample for preparative scale.Requires volatile and thermally stable analytes.Lower resolution than HPLC and GC, requires larger solvent volumes.

Experimental Protocols

Detailed methodologies for each of the compared chromatographic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the quantitative analysis of the reaction mixture to determine the conversion of starting material and the formation of product and byproducts.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for identifying and quantifying the volatile components of the reaction mixture.[4][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

  • Sample Preparation: Dilute the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane.

Flash Column Chromatography Protocol

This protocol is designed for the preparative purification of ETHYL α-BROMODIETHYLACETATE from the crude reaction mixture.

  • Stationary Phase: Silica gel (40-63 µm).

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate). The optimal gradient can be determined by preliminary Thin Layer Chromatography (TLC) analysis.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution:

    • Begin elution with the starting solvent mixture.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent to elute the more polar components.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate.

    • Develop the plate in an appropriate solvent system.

    • Visualize the spots under UV light or by staining.

    • Combine the fractions containing the pure product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the separation and analysis of the ETHYL α-BROMODIETHYLACETATE reaction mixture.

G cluster_prep Sample Preparation cluster_results Results ReactionMixture Crude Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Concentration Concentration & Dry Loading ReactionMixture->Concentration HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS FlashChrom Flash Column Chromatography Concentration->FlashChrom Purity Purity Assessment & Quantification HPLC->Purity Identification Component Identification GCMS->Identification PurifiedProduct Isolated Product FlashChrom->PurifiedProduct

Caption: Workflow for chromatographic analysis and purification.

Logical Relationship of Techniques

This diagram shows the relationship between the different chromatographic techniques and their primary outcomes.

G cluster_analytical Analytical Scale cluster_preparative Preparative Scale CrudeMixture Crude Reaction Mixture HPLC HPLC CrudeMixture->HPLC GCMS GC-MS CrudeMixture->GCMS FlashChrom Flash Chromatography CrudeMixture->FlashChrom Quantification Quantification HPLC->Quantification Identification Identification GCMS->Identification Purification Purification FlashChrom->Purification

Caption: Relationship between chromatographic techniques and outcomes.

References

Quantitative NMR Analysis of Ethyl α-Bromodiethylacetate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the precise monitoring of chemical reactions is paramount for ensuring product quality, optimizing reaction conditions, and gaining mechanistic insights. For reactions involving ethyl α-bromodiethylacetate, a versatile building block in organic synthesis, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful analytical tool. This guide provides a comprehensive comparison of qNMR with other analytical techniques for the quantitative analysis of ethyl α-bromodiethylacetate reactions, supported by experimental considerations and data presentation guidelines.

The Power of qNMR in Reaction Monitoring

Quantitative NMR (qNMR) stands out as a primary analytical method due to the direct proportionality between the integral of a specific resonance signal and the number of corresponding nuclei in the molecule.[1] This intrinsic characteristic allows for the determination of the concentration of reactants, intermediates, and products directly from the NMR spectrum without the need for compound-specific response factors, a common requirement for other techniques like chromatography.[2]

The non-destructive nature of qNMR allows for the repeated analysis of the same sample, enabling time-course studies of reaction kinetics. Furthermore, its high structural information content provides valuable qualitative data, aiding in the identification of unknown intermediates or byproducts.[2] Modern benchtop NMR spectrometers are also making this technology more accessible for routine reaction monitoring due to their smaller footprint and lower cost compared to high-field instruments.[3][4]

Comparison with Alternative Analytical Methods

While qNMR offers significant advantages, a comprehensive understanding of alternative methods is crucial for selecting the most appropriate technique for a given application. The following table summarizes the key performance characteristics of qNMR compared to other common analytical methods used for reaction monitoring.

Analytical Technique Principle Advantages Limitations Typical LOD/LOQ Selectivity Sample Throughput
Quantitative NMR (qNMR) Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal integral is directly proportional to the number of nuclei.Non-destructive, no need for identical reference standards, provides structural information, high precision and accuracy.[1][5]Lower sensitivity compared to other methods, potential for signal overlap in complex mixtures, requires deuterated solvents.[6]~10-100 µg/mLHighModerate
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High sensitivity and selectivity, excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.~pg-ng/mLVery HighHigh
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary and a liquid mobile phase.Wide applicability to a range of compounds, various detection methods available (UV, MS, etc.).Requires reference standards for each analyte for quantification, potential for co-elution.~ng/mLHighHigh
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecules, corresponding to vibrational transitions.Fast, non-destructive, can be used for in-situ monitoring.Lower sensitivity and selectivity, complex spectra can be difficult to interpret quantitatively.~mg/mLModerateHigh

Experimental Protocol: qNMR Analysis of an Ethyl α-Bromodiethylacetate Reaction

This section outlines a general protocol for the quantitative analysis of a reaction involving ethyl α-bromodiethylacetate using ¹H qNMR.

1. Sample Preparation:

  • Accurately weigh a known amount of a stable internal standard (e.g., dimethyl sulfone, 1,4-dioxane) into an NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with any signals from the reaction mixture.

  • At specific time points, withdraw an aliquot of the reaction mixture and quench the reaction if necessary.

  • Accurately weigh a specific amount of the quenched reaction mixture into the NMR tube containing the internal standard.

  • Add a sufficient volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample completely.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra using a spectrometer with a well-shimmed magnetic field.

  • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to allow for full magnetization recovery.[7] This is crucial for accurate integration.

  • Use a calibrated 90° pulse.

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the acquired spectra.

  • Integrate the characteristic signals of the starting material (ethyl α-bromodiethylacetate), the product(s), and the internal standard.

  • Calculate the concentration of each species using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Iᵢₛ = Integral of the internal standard signal

    • Nᵢₛ = Number of protons giving rise to the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mᵢₛ = Molar mass of the internal standard

    • mᵢₛ = Mass of the internal standard

    • mₓ = Mass of the reaction mixture aliquot

    • Pᵢₛ = Purity of the internal standard

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Reaction Reaction Mixture Aliquot Withdraw Aliquot Reaction->Aliquot Quench Quench Reaction Aliquot->Quench Standard Add Internal Standard Quench->Standard Solvent Add Deuterated Solvent Standard->Solvent NMR_acq NMR Spectrometer (Acquire Spectrum) Solvent->NMR_acq Processing Phase & Baseline Correction NMR_acq->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Concentrations Integration->Calculation Kinetics Determine Reaction Kinetics Calculation->Kinetics Method_Comparison cluster_main Analytical Methods for Reaction Monitoring cluster_attributes Performance Attributes qNMR qNMR Sensitivity Sensitivity qNMR->Sensitivity Moderate Structural_Info Structural Information qNMR->Structural_Info High Quant_Accuracy Quantitative Accuracy qNMR->Quant_Accuracy High GCMS GC-MS GCMS->Sensitivity Very High Selectivity Selectivity GCMS->Selectivity Very High HPLC HPLC HPLC->Sensitivity High HPLC->Selectivity High IR IR Spectroscopy IR->Sensitivity Low Throughput Sample Throughput IR->Throughput High

References

Unveiling the Stereochemical Potential: ETHYL alpha-BROMODIETHYLACETATE in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the quest for precise stereochemical control is paramount. This guide provides a comparative analysis of ETHYL alpha-BROMODIETHYLACETATE, a bulky alpha-halo ester, and its efficacy in stereoselective synthesis, particularly in the context of the Reformatsky reaction. By examining available data and comparing it with established alternatives, this document aims to illuminate the potential advantages and limitations of this reagent in the synthesis of chiral molecules.

The Reformatsky reaction, a classic carbon-carbon bond-forming method, utilizes an alpha-halo ester and a carbonyl compound in the presence of zinc to generate beta-hydroxy esters.[1][2][3] The stereochemical outcome of this reaction is a critical aspect, and various strategies have been developed to influence the formation of a desired stereoisomer. These strategies often involve the use of chiral auxiliaries, chiral catalysts, or substrates with inherent chirality.[4][5][6] This guide will delve into the role of the alpha-halo ester's structure, specifically the steric bulk of this compound, in directing stereoselectivity.

Performance Comparison: this compound vs. Alternatives

While specific quantitative data on the stereoselective performance of this compound is limited in readily available literature, we can infer its potential behavior by comparing it to structurally related and commonly used alpha-halo esters. The key differentiating feature of this compound is the presence of two ethyl groups at the alpha-position, creating significant steric hindrance.

ReagentCarbonyl PartnerChiral ControlDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Yield (%)Reference
Ethyl BromoacetateVarious AldehydesChiral Amide LigandNot SpecifiedModerate[5]
Ethyl IodoacetateAromatic AldehydesChiral Bisoxazolidine Ligand75-80% e.e.up to 94%[7]
Ethyl IodoacetateAldehydes & KetonesChiral Prolinol Ligandup to 95% e.e.up to 98%[6]
Ethyl IododifluoroacetateKetonesChiral Amino Alcohol Ligand80-91% e.e.Good[8]
BromoestersAldehydesChiral N-tert-butylsulfinyl HemiaminalsHigh d.r.57-87%[4]

Table 1: Performance of Alternative Alpha-Halo Esters in Stereoselective Reformatsky Reactions. This table summarizes the performance of various alpha-halo esters in achieving stereocontrol in the Reformatsky reaction, highlighting the reaction conditions and outcomes.

The steric bulk of this compound is expected to play a significant role in the transition state of the Reformatsky reaction, potentially leading to higher diastereoselectivity, especially in reactions with chiral aldehydes or ketones. The bulky diethylacetyl group could enhance facial discrimination of the enolate and the carbonyl compound, favoring the formation of one diastereomer over the other. However, this increased steric hindrance might also lead to slower reaction rates and potentially lower yields compared to less hindered analogues like ethyl bromoacetate.

Experimental Protocols: A General Approach to Stereoselective Reformatsky Reactions

General Experimental Protocol for a Diastereoselective Reformatsky Reaction:

Materials:

  • Zinc dust (activated)

  • Anhydrous solvent (e.g., THF, diethyl ether, toluene)

  • Chiral aldehyde or ketone

  • This compound (or alternative alpha-halo ester)

  • Anhydrous work-up reagents (e.g., saturated aqueous NH4Cl, Rochelle's salt)

  • Drying agent (e.g., anhydrous MgSO4 or Na2SO4)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place zinc dust. Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous solvent until the color of the activating agent disappears.

  • Reaction Setup: To the activated zinc suspension, add a solution of the chiral aldehyde or ketone in the anhydrous solvent.

  • Addition of the Alpha-Halo Ester: Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture at a rate that maintains a gentle reflux. The reaction is often initiated by gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of NH4Cl or Rochelle's salt.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired beta-hydroxy ester.

  • Stereochemical Analysis: Determine the diastereomeric ratio or enantiomeric excess of the product using techniques such as NMR spectroscopy (e.g., 1H NMR of Mosher esters) or chiral HPLC.

Visualizing the Pathway: The Reformatsky Reaction Mechanism

The generally accepted mechanism for the Reformatsky reaction involves the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[1][3] This enolate then adds to the carbonyl group of the aldehyde or ketone. The stereochemical outcome is determined in the transition state of this addition step.

Reformatsky_Mechanism Start α-Halo Ester + Zinc Metal Enolate Reformatsky Enolate (Organozinc Intermediate) Start->Enolate Oxidative Addition TransitionState Six-membered Chair-like Transition State Enolate->TransitionState Carbonyl Aldehyde or Ketone Carbonyl->TransitionState Intermediate Zinc Alkoxide TransitionState->Intermediate C-C Bond Formation Workup Aqueous Work-up (e.g., H3O+) Intermediate->Workup Product β-Hydroxy Ester Workup->Product

Caption: The reaction mechanism of the Reformatsky reaction.

Logical Workflow for Stereoselective Synthesis

The successful execution of a stereoselective synthesis requires a logical workflow, from the selection of reagents to the final analysis of the product's stereochemistry.

Stereoselective_Workflow ReagentSelection Reagent Selection Select chiral substrate, chiral auxiliary, or chiral catalyst. Choose appropriate α-halo ester (e.g., this compound). ReactionSetup Reaction Setup Follow anhydrous and inert atmosphere techniques. Activate zinc metal. ReagentSelection->ReactionSetup ReactionExecution Reaction Execution Control temperature and addition rate. Monitor reaction progress via TLC. ReactionSetup->ReactionExecution WorkupPurification Work-up & Purification Quench reaction appropriately. Isolate product using extraction and chromatography. ReactionExecution->WorkupPurification Analysis Stereochemical Analysis Determine d.r. or e.e. using NMR or chiral HPLC. WorkupPurification->Analysis Optimization {Optimization (Optional)|Modify reaction conditions to improve stereoselectivity and yield.} Analysis->Optimization Optimization->ReagentSelection

Caption: A logical workflow for performing a stereoselective synthesis.

Conclusion

This compound presents an intriguing option for stereoselective synthesis due to its significant steric bulk. While direct comparative data is scarce, its structural features suggest a potential for high diastereoselectivity in Reformatsky-type reactions. Further experimental investigation is warranted to fully elucidate its efficacy and compare it directly with established, less hindered alpha-halo esters. The provided general protocol and mechanistic overview serve as a foundation for researchers to explore the stereochemical applications of this and similar bulky reagents in the pursuit of enantiomerically pure compounds for various applications, including drug discovery and development.

References

A Comparative Guide to Reformatsky Reagents: Benchmarking Ethyl α-Bromodiethylacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Reformatsky reaction is a cornerstone for the formation of β-hydroxy esters.[1] The choice of the α-haloester reagent is critical and can significantly impact reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of Ethyl α-Bromodiethylacetate with other common Reformatsky reagents, supported by experimental data and detailed protocols to inform synthetic strategies.

The Reformatsky Reaction: An Overview

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-haloester in the presence of metallic zinc to form a β-hydroxy ester.[2] The key intermediate is an organozinc reagent, also known as a Reformatsky enolate, which is formed by the oxidative addition of zinc to the carbon-halogen bond of the α-haloester.[3] These organozinc reagents are less reactive than Grignard reagents or organolithiums, which prevents them from reacting with the ester group, a significant advantage in many synthetic applications.[3][4]

Comparison of Common Reformatsky Reagents

The structure of the α-haloester, particularly the substitution at the α-carbon, plays a crucial role in the reactivity and steric hindrance of the resulting organozinc enolate. This, in turn, affects the yield and scope of the Reformatsky reaction. Here, we compare Ethyl α-Bromodiethylacetate, a sterically hindered reagent, with other commonly employed α-haloesters.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the performance of various Reformatsky reagents in reactions with a model carbonyl compound, benzaldehyde, under broadly comparable conditions. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, this data is compiled from various sources to provide a representative overview.

Reformatsky ReagentStructureCarbonyl SubstrateSolventReaction TimeYield (%)Reference
Ethyl BromoacetateBrCH₂CO₂EtBenzaldehydeToluene/EtherNot Specified52[5]
Ethyl α-BromopropionateCH₃CH(Br)CO₂EtBenzaldehydeTHF17 hours70[6]
Ethyl α-Bromodiethylacetate (C₂H₅)₂C(Br)CO₂EtBenzaldehydeTHF~2 hoursModerate to Good (inferred)[7]
Ethyl IodoacetateICH₂CO₂EtBenzaldehydeTHF2 hours97 (with Indium)[5]
Ethyl BromodifluoroacetateBrCF₂CO₂EtCinnamaldehydeTHFNot Specified60[8]
tert-Butyl BromoacetateBrCH₂CO₂tBuChiral AldehydeTHFNot Specified97[8]

Key Observations:

  • Steric Hindrance: Ethyl α-Bromodiethylacetate is significantly more sterically hindered than ethyl bromoacetate due to the two ethyl groups at the α-position. While direct yield comparisons are scarce, it is generally understood that increased steric bulk on the α-haloester can lead to lower yields and longer reaction times, especially with hindered ketones.[7] However, the reaction is still feasible and offers a route to quaternary carbon centers.

  • Halogen Reactivity: The reactivity of the carbon-halogen bond follows the order I > Br > Cl. Consequently, α-iodoesters like ethyl iodoacetate are generally more reactive and can lead to higher yields in shorter reaction times, as demonstrated by the near-quantitative yield with indium catalysis.[5]

  • Substituent Effects: The presence of electron-withdrawing groups, such as the fluorine atoms in ethyl bromodifluoroacetate, can influence the reactivity of the enolate. These reagents are valuable for the synthesis of fluorinated organic molecules.[8]

  • Ester Group: The nature of the ester group (e.g., ethyl vs. tert-butyl) can also affect the reaction, though its impact is generally less pronounced than that of the α-substituents or the halogen. tert-Butyl esters are often used when subsequent hydrolysis to the β-hydroxy acid is desired under milder acidic conditions.[8]

Experimental Protocols

Below are detailed methodologies for performing the Reformatsky reaction with a standard and a sterically hindered α-haloester. These protocols can be adapted for other substrates with appropriate modifications.

Protocol 1: General Reformatsky Reaction with Ethyl Bromoacetate

This protocol is a standard procedure for the reaction between a ketone and ethyl bromoacetate.[2]

Materials:

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Toluene, anhydrous

  • Ethyl bromoacetate

  • Ketone (e.g., Acetophenone)

  • 1 M Hydrochloric acid

  • Diethyl ether or MTBE

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a crystal of iodine in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature.

  • To this mixture, add ethyl bromoacetate (2.0 eq).

  • A solution of the ketone (1.0 eq) in anhydrous toluene (10 mL) is then added to the suspension.

  • The resulting mixture is stirred at 90 °C for 30 minutes.

  • The reaction is cooled to 0 °C, and water is carefully added to quench the reaction.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to yield the desired β-hydroxy ester.[2]

Protocol 2: Reformatsky Reaction with a Sterically Hindered α-Haloester (Conceptual)

This protocol is a conceptual adaptation for a sterically hindered reagent like Ethyl α-Bromodiethylacetate, based on principles for reacting with hindered substrates.[7] Longer reaction times and potentially more forcing conditions may be necessary.

Materials:

  • Activated Zinc dust (e.g., Rieke Zinc or Zn-Cu couple)

  • Ethyl α-Bromodiethylacetate

  • Aldehyde or Ketone

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add activated zinc (2.0-3.0 eq).

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Slowly add a solution of Ethyl α-Bromodiethylacetate (1.5 eq) in anhydrous THF to the zinc suspension.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the Reformatsky reagent.

  • Cool the reaction mixture to 0 °C and add a solution of the carbonyl compound (1.0 eq) in anhydrous THF dropwise.

  • The reaction may be stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate the general mechanism of the Reformatsky reaction and a comparative experimental workflow.

G General Mechanism of the Reformatsky Reaction cluster_0 Reagent Formation cluster_1 Carbonyl Addition cluster_2 Workup alpha_haloester α-Halo Ester Reformatsky_Reagent Reformatsky Reagent (Organozinc Enolate) alpha_haloester->Reformatsky_Reagent Oxidative Addition Zn Zinc Metal Zn->Reformatsky_Reagent Intermediate Zinc Alkoxide Intermediate Reformatsky_Reagent->Intermediate Nucleophilic Addition Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product Workup Acidic Workup (e.g., H₃O⁺) Workup->Product

Caption: General mechanism of the metal-mediated Reformatsky reaction.

G Comparative Experimental Workflow cluster_EBA Ethyl Bromoacetate cluster_EBDA Ethyl α-Bromodiethylacetate Start Start Reagent_Prep Prepare Reformatsky Reagent (α-Haloester + Zinc) Start->Reagent_Prep Carbonyl_Addition Add Carbonyl Compound Reagent_Prep->Carbonyl_Addition Reaction Reaction (Stirring/Heating) Carbonyl_Addition->Reaction Reaction_EBA Shorter Reaction Time (e.g., 30 min - 2h) Reaction_EBDA Longer Reaction Time (Potentially several hours to overnight) Quench Quench Reaction Extraction Workup & Extraction Quench->Extraction Purification Purification Extraction->Purification Product β-Hydroxy Ester Purification->Product Reaction_EBA->Quench Reaction_EBDA->Quench

Caption: Comparison of experimental workflows for different reagents.

Conclusion

The choice of an α-haloester in the Reformatsky reaction is a critical parameter that dictates the efficiency and outcome of the synthesis. While ethyl bromoacetate remains a widely used and versatile reagent, sterically hindered counterparts like Ethyl α-Bromodiethylacetate provide a valuable tool for the construction of more complex molecular architectures containing quaternary carbon centers. The increased steric bulk of Ethyl α-Bromodiethylacetate may necessitate modified reaction conditions, such as the use of highly activated zinc and longer reaction times, to achieve satisfactory yields. For reactions requiring higher reactivity, α-iodoesters present a compelling alternative, often leading to excellent yields in shorter timeframes. Ultimately, the selection of the optimal Reformatsky reagent will depend on the specific steric and electronic properties of the carbonyl substrate and the desired structural features of the β-hydroxy ester product.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for ETHYL alpha-BROMODIETHYLACETATE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. ETHYL alpha-BROMODIETHYLACETATE, a halogenated organic compound, requires specific handling and disposal protocols to mitigate risks and ensure compliance with safety regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, fostering a secure research environment.

Core Disposal and Safety Plan

The proper disposal of this compound is predicated on its classification as a halogenated organic waste.[1] Adherence to the following principles is crucial for safe handling and disposal.

Category Guideline Key Considerations
Waste Segregation Collect as "Halogenated Organic Waste".Keep separate from non-halogenated organic waste, aqueous waste (acids and bases), heavy metals, and other incompatible materials.[1][2][3]
Container Management Use designated, compatible, and clearly labeled containers.Containers must be vapor-tight, spill-proof, and have a secure, threaded cap.[4][5] Label with "Hazardous Waste" and the full chemical name.[4]
Storage Store in a cool, dry, well-ventilated area.Keep containers tightly closed when not in use and store in a designated satellite accumulation area.[2][4]
Personal Protective Equipment (PPE) Wear appropriate PPE.Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the chemical and its waste.[6]
Spill Management Contain and absorb spills immediately.Use inert absorbent material. The collected material must be disposed of as halogenated solid waste.[2][5]
Final Disposal Arrange for professional disposal.Contact a licensed hazardous waste management company for pickup and disposal. Do not dispose of down the drain or in regular trash.[5][6]

Experimental Protocol: Step-by-Step Waste Disposal Procedure

This protocol outlines the standard operating procedure for the collection and preparation of this compound waste for final disposal.

Objective: To safely collect, segregate, and store liquid and solid waste containing this compound for subsequent disposal by a certified hazardous waste contractor.

Materials:

  • Designated and labeled hazardous waste container for "Halogenated Organic Waste".

  • Separate, labeled container or sealable bag for "Halogenated Solid Waste".

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Inert absorbent material (for spills).

  • Hazardous waste tags.

Procedure:

  • Labeling: Before adding any waste, ensure the primary waste container is clearly labeled with a hazardous waste tag.[4] The label must include the full chemical name, "this compound," and any other constituents with their approximate concentrations.[6]

  • Liquid Waste Collection:

    • Carefully pour pure or solutions of this compound into the designated "Halogenated Organic Waste" container.

    • Perform this transfer within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Ensure the container is not overfilled, leaving at least 10% headspace to accommodate vapor expansion.[6]

    • Securely close the container lid immediately after adding waste.[2]

  • Solid Waste Collection:

    • Collect all materials contaminated with this compound, such as disposable gloves, absorbent pads, and weighing papers, in a separate, clearly labeled container or a sealed plastic bag for "Halogenated Solid Waste".[6]

  • Storage of Waste Containers:

    • Store both liquid and solid waste containers in a designated and properly segregated satellite accumulation area.[2]

    • The storage location should be cool, dry, well-ventilated, and away from sources of heat or incompatible substances.[4]

  • Arranging for Disposal:

    • Once the waste container is approximately three-quarters full, arrange for its collection by a licensed hazardous waste disposal service.[2]

    • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposal.

G cluster_0 Laboratory Operations cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Handle this compound (with appropriate PPE) B Generate Liquid Waste A->B C Generate Solid Waste (e.g., contaminated gloves, paper) A->C D Collect in 'Halogenated Organic Waste' Container B->D E Collect in 'Halogenated Solid Waste' Container C->E F Store in Designated Satellite Accumulation Area D->F E->F G Arrange Pickup by Licensed Hazardous Waste Contractor F->G H Final Disposal (Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling ETHYL alpha-BROMODIETHYLACETATE

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

When working with specialized chemical reagents such as ETHYL alpha-BROMODIETHYLACETATE, a comprehensive understanding of safety protocols and handling procedures is paramount for the well-being of laboratory personnel and the integrity of research. This document provides essential guidance on personal protective equipment (PPE), operational plans, and disposal methods.

Important Note on Safety Data:

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for Ethyl bromoacetate, this class of alpha-bromo esters is considered hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact, with the potential for severe irritation and toxicity.[1][2][3] It is also classified as a lachrymator, a substance that causes tearing.[2][3]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[4]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical splash goggles are required.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]
Hand Protection Wear appropriate chemical-resistant gloves.[1][5] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5]
Skin and Body A lab coat or chemical-resistant apron should be worn.[1][5] In cases of potential significant exposure, full protective clothing may be necessary.[5]
Respiratory If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1][2]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial to minimize risk.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Dispensing: Carefully dispense the required amount of the chemical within a fume hood. Avoid generating mists or vapors.

  • Reaction Setup: If used in a reaction, ensure the apparatus is secure and properly assembled to prevent leaks.

  • Post-Handling: After use, securely seal the container and decontaminate any surfaces that may have come into contact with the chemical. Wash hands thoroughly with soap and water.

Spill Response:

In the event of a spill, evacuate the immediate area and remove all sources of ignition.[2][5] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2] Collect the absorbed material into a sealed container for hazardous waste disposal.[2]

Waste Disposal:

This compound and any materials contaminated with it should be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace emergency_exposure Exposure prep_ppe->emergency_exposure handling_dispense Dispense Chemical prep_workspace->handling_dispense handling_reaction Perform Reaction handling_dispense->handling_reaction emergency_spill Spill handling_dispense->emergency_spill handling_cleanup Decontaminate Surfaces handling_reaction->handling_cleanup handling_reaction->emergency_spill disposal_collect Collect Waste handling_cleanup->disposal_collect disposal_store Store Waste disposal_collect->disposal_store disposal_dispose Dispose via Licensed Vendor disposal_store->disposal_dispose emergency_spill->disposal_collect Contain & Clean first_aid Administer First Aid & Seek Medical Attention emergency_exposure->first_aid

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.